4-(2-Thienyl)benzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDZCMUQNGEQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593348 | |
| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209592-91-6 | |
| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-thienyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(2-Thienyl)benzenesulfonyl chloride
An In-depth Technical Guide to 4-(2-Thienyl)benzenesulfonyl Chloride
Authored by a Senior Application Scientist
Introduction: this compound is a bifunctional aromatic organosulfur compound of significant interest to the scientific community. Featuring a thiophene ring linked to a benzenesulfonyl chloride moiety, this molecule serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its structural attributes make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly sulfonamides, and in materials science for creating specialized polymers. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity, synthesis, and safe handling protocols, designed for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
The unique arrangement of a sulfur-containing heterocycle (thiophene) and an electrophilic sulfonyl chloride group governs the physical and chemical behavior of this compound. These properties are fundamental to its application in further synthetic transformations.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 209592-91-6 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [1][2] |
| Molecular Weight | 258.75 g/mol | [1] |
| IUPAC Name | 4-(thiophen-2-yl)benzene-1-sulfonyl chloride | [3] |
| Purity | Typically ≥96% | [1][2] |
| Appearance | (Not explicitly stated in search results, but analogous compounds are typically off-white to yellow solids) | |
| Solubility | Insoluble in water (reacts); Soluble in common organic solvents (e.g., ethers, chlorinated solvents). | [4][5] |
| Stability | Stable under recommended dry storage conditions. Highly reactive with water, moisture, and nucleophiles. | [6][7] |
Section 2: Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques. Below is a predictive analysis of its expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic systems. The protons on the thiophene ring would appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 7.8 ppm. The protons on the benzene ring would present as two doublets, characteristic of a 1,4-disubstituted pattern, likely in the δ 7.5 to 8.0 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum will display ten unique signals for the ten carbon atoms in the molecule. The carbon atoms of the thiophene and benzene rings will resonate in the aromatic region (approximately δ 120-150 ppm). The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Additional peaks will correspond to aromatic C=C and C-H stretching.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 258, corresponding to the molecular weight. The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Section 3: Synthesis and Chemical Reactivity
Synthesis Pathway
The most common laboratory and industrial synthesis of aryl sulfonyl chlorides involves the chlorosulfonation of an aromatic precursor. For this compound, the logical precursor is 2-phenylthiophene. The reaction involves treating 2-phenylthiophene with an excess of chlorosulfonic acid.
Experimental Protocol: Synthesis via Chlorosulfonation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas), cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0°C using an ice bath.
-
Substrate Addition: Slowly add 2-phenylthiophene (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Synthesis of this compound.
Core Reactivity: The Electrophilic Sulfonyl Chloride Group
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with a wide range of nucleophiles.
Reaction with Amines (Sulfonamide Formation): The most prominent application of this reagent is its reaction with primary and secondary amines to form sulfonamides.[5][8][9] This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Caption: General scheme for sulfonamide synthesis.
Other Reactions:
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[5]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze, particularly in hot water or basic conditions, to form the corresponding 4-(2-thienyl)benzenesulfonic acid and hydrochloric acid.[5][6]
-
Friedel-Crafts Reactions: The sulfonyl chloride can act as a catalyst or reactant in certain Friedel-Crafts type reactions, although this is a less common application.
Section 4: Applications in Research and Development
The utility of this compound stems from its role as a versatile intermediate.
-
Pharmaceutical and Drug Discovery: This is the primary field of application. The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs, including antibacterials, diuretics, anticonvulsants, and anti-cancer agents.[8][10][11][12] This reagent provides a scaffold to introduce the 2-thienylphenylsulfonyl moiety into new chemical entities, allowing researchers to explore novel structure-activity relationships. The thiophene ring itself is a bioisostere of the phenyl ring and can modulate pharmacological properties such as potency, selectivity, and metabolic stability.[10]
-
Materials Science: Aryl sulfonyl compounds are used in the synthesis of specialty polymers and functional materials.[13] The introduction of the 4-(2-thienyl)benzenesulfonyl group can enhance properties like thermal stability, solubility, and conductivity in polymer backbones.[13]
Section 5: Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound. The safety profile is analogous to other aryl sulfonyl chlorides like benzenesulfonyl chloride.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[6][14][15]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6]
-
Water Reactivity: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas and sulfonic acid.[6]
Recommended Handling Protocol:
Caption: Safe handling workflow for reactive sulfonyl chlorides.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] It should be kept away from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[6][7]
Conclusion
This compound is a high-value chemical intermediate whose physicochemical properties are defined by the interplay between its aromatic rings and the highly reactive sulfonyl chloride group. Its primary role as a precursor to sulfonamides solidifies its importance in the field of medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of novel compounds for pharmaceutical and material science applications.
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structure elucidation of 4-(2-Thienyl)benzenesulfonyl chloride
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Thienyl)benzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The robust and unambiguous structural characterization of reactive intermediates is a critical mandate in chemical synthesis and drug development. This compound serves as a pivotal building block for a variety of pharmacologically active agents. Its purity, stability, and structural integrity are paramount for predictable downstream reactivity and the quality of the final products. This technical guide outlines a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, integrating modern spectroscopic methods with classical analytical principles. We emphasize not just the "what" but the "why" of the analytical choices, providing a field-proven workflow that ensures scientific rigor and trustworthiness in the final structural assignment.
The Strategic Imperative: A Multi-Modal Analytical Workflow
The structure elucidation of a novel or key compound should never rely on a single data point. A scientifically sound characterization is a mosaic, built from the converging evidence of multiple, orthogonal analytical techniques. This approach minimizes the risk of misinterpretation and provides a self-validating system of checks and balances. For a molecule like this compound, which contains distinct aromatic systems and a highly reactive sulfonyl chloride moiety, our workflow integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all predicated on a sample of verified purity.
A Comprehensive Technical Guide to the Safe Handling of 4-(2-Thienyl)benzenesulfonyl Chloride
This guide provides an in-depth overview of the essential safety and handling precautions for 4-(2-Thienyl)benzenesulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer a deeper understanding of the material's properties and the rationale behind the recommended safety protocols.
Understanding the Hazard Profile of this compound
This compound (CAS No. 209592-91-6) is a sulfonyl chloride derivative that, like others in its class, presents a specific set of handling challenges due to its reactivity.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.
Inherent Chemical Reactivity
The primary hazard associated with this compound stems from the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, most notably by water and other protic solvents, as well as amines and alcohols.[1][2][3]
Reaction with Water: Contact with water, including atmospheric moisture, leads to a rapid and exothermic hydrolysis reaction, generating corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][4][5] This reactivity is the reason for the "water-reactive" classification and necessitates handling under anhydrous conditions.[4]
Figure 1: Hydrolysis of this compound.
Toxicological Profile
The toxicological data for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled.[4] The primary concern is its corrosive nature, which can cause severe skin burns and eye damage.[4]
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[4] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |
Table 1: Summary of Toxicological Hazards for this compound.[4]
Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[4] Inhalation of dust or aerosols can irritate the respiratory tract.[6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazards, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors, especially the HCl gas produced upon contact with moisture.[5][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent contact and exposure.[8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][9] | Protects against splashes of the solid or solutions, and from the corrosive HCl gas.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[11] | Prevents skin contact and potential burns.[12] Gloves should be inspected before use and changed immediately if contaminated.[13] |
| Body Protection | A chemical-resistant lab coat or apron.[5] For larger quantities, consider a chemically impervious suit.[9] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Generally not required when handled in a fume hood. In case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[10][11] | Protects against inhalation of harmful dust and corrosive vapors. |
| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from spills. |
Table 2: Recommended Personal Protective Equipment.
Step-by-Step Handling and Experimental Protocols
Adherence to strict protocols is essential for the safe use of this compound in a research setting.
General Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean, dry, and free of incompatible materials.
-
Dispensing: When weighing and dispensing the solid, do so in a draft-free area of the fume hood to prevent the fine powder from becoming airborne. Use appropriate tools (e.g., a non-metallic spatula) to avoid mechanical shock.
-
Reaction Setup: All glassware and solvents must be scrupulously dried before use to prevent unintended hydrolysis of the sulfonyl chloride. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
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The Therapeutic Potential of 4-(2-Thienyl)benzenesulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient lead generation. The 4-(2-thienyl)benzenesulfonamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of derivatives originating from 4-(2-thienyl)benzenesulfonyl chloride. By delving into the causal relationships between molecular structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile chemical class.
The inherent value of the 4-(2-thienyl)benzenesulfonamide scaffold lies in the synergistic combination of its constituent moieties. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets[1]. The thiophene ring, a sulfur-containing heterocycle, is another key player in medicinal chemistry, contributing to the modulation of pharmacokinetic properties and providing additional points for molecular interaction[2][3]. The strategic fusion of these two components in the 4-(2-thienyl)benzenesulfonyl framework has given rise to a new generation of compounds with promising anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This guide will dissect these activities, providing not only a summary of the existing data but also detailed experimental protocols to empower further research and development in this exciting field.
I. The Synthetic Keystone: Preparation of this compound and Its Derivatives
The journey to unlocking the biological potential of this scaffold begins with the synthesis of the key intermediate, this compound. This reactive precursor serves as the linchpin for the generation of a diverse library of sulfonamide derivatives.
A. Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, the general principles of arene sulfonyl chloride synthesis are well-established and can be adapted. A common approach involves the chlorosulfonation of a suitable precursor, in this case, 2-phenylthiophene.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the synthesis of benzenesulfonyl chlorides and should be optimized for the specific substrate.[4][5]
-
Chlorosulfonation of 2-Phenylthiophene:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, place 2-phenylthiophene.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid intermediate.
-
Filter the solid, wash with cold water, and dry to obtain 4-(2-thienyl)benzenesulfonic acid.
-
-
Conversion to the Sulfonyl Chloride:
-
In a fume hood, combine the dried 4-(2-thienyl)benzenesulfonic acid with thionyl chloride (typically 2-3 equivalents) or phosphorus pentachloride (1.1 equivalents).
-
Gently reflux the mixture for 2-3 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
-
B. Derivatization of this compound
The sulfonyl chloride is a versatile handle for the introduction of various functionalities, most commonly through reaction with primary or secondary amines to form sulfonamides.
General Sulfonamide Synthesis Workflow:
Caption: General workflow for the synthesis of 4-(2-thienyl)benzenesulfonamide derivatives.
II. Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of the 4-(2-thienyl)benzenesulfonamide scaffold have demonstrated significant potential as anticancer agents, with evidence suggesting multiple mechanisms of action, including the inhibition of carbonic anhydrases and the induction of apoptosis.
A. Carbonic Anhydrase Inhibition: A Validated Anticancer Strategy
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[7] The inhibition of these tumor-associated CAs has emerged as a promising strategy for the development of novel anticancer agents.[8][9][10][11]
A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides revealed potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II).[12] The inhibition constants (Ki) for these compounds were in the nanomolar range, demonstrating their high affinity for these enzymes.[12]
Table 1: Carbonic Anhydrase Inhibitory Activity of 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] Benzenesulfonamides [12]
| Compound | R (Aryl Group) | hCA I Ki (nM) | hCA II Ki (nM) |
| 1 | Phenyl | 24.2 ± 4.6 | 37.3 ± 9.0 |
| 2 | 4-Methylphenyl | 31.5 ± 7.2 | 42.1 ± 11.3 |
| 3 | 4-Methoxyphenyl | 49.8 ± 12.8 | 65.3 ± 16.7 |
| 4 | 4-Chlorophenyl | 28.7 ± 5.9 | 39.8 ± 10.1 |
| Acetazolamide (Standard) | - | 282.1 ± 19.7 | 103.6 ± 27.6 |
The data clearly indicates that the synthesized 4-(2-thienyl)benzenesulfonamide derivatives are significantly more potent inhibitors of hCA I and hCA II compared to the standard drug, acetazolamide. This highlights the potential of this scaffold in designing highly effective carbonic anhydrase inhibitors.
Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer
Caption: Mechanism of action of 4-(2-thienyl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors in cancer.
B. In Vitro Cytotoxicity Evaluation
The anticancer potential of novel compounds is routinely assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [13][14]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Replace the medium in the wells with the medium containing the test compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
III. Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-containing compounds have a long history of antimicrobial activity, and their incorporation into the benzenesulfonamide scaffold has yielded promising results.[2]
A study on metal complexes of 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide demonstrated its potential as an antimicrobial agent.[16] While the parent ligand and its metal complexes did not surpass the activity of standard antibiotics, the study provides a proof-of-concept for the antimicrobial potential of this structural class.[16] Another study on thiophene-benzenesulfonamide derivatives showed potent activity against multidrug-resistant tuberculosis, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.023 µg/mL.[2]
Table 2: Antimicrobial Activity of Thiophene-Containing Compounds
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Thiophene-benzenesulfonamide derivative 17b | Mycobacterium tuberculosis | MIC: 0.023 µg/mL | [2] |
| Metal complexes of 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide | Various bacteria and fungi | Moderate activity | [16] |
| Pyridine side chain derivatives of thiophene | Aspergillus fumigatus, Candida albicans, etc. | Excellent activity | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [12][18][19][20][21]
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Antimicrobial Mechanism of Action Workflow:
Caption: Putative antimicrobial mechanism of action for 4-(2-thienyl)benzenesulfonamide derivatives.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Sulfonamides have been reported to possess anti-inflammatory properties, and derivatives of 4-(2-thienyl)benzenesulfonamide are being explored for their potential in this therapeutic area.[6][13][14][22][23][24]
The anti-inflammatory effects of sulfonamides are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as their ability to modulate the production of pro-inflammatory cytokines.
Signaling Pathway: Anti-inflammatory Action
Caption: Proposed anti-inflammatory mechanism of 4-(2-thienyl)benzenesulfonamide derivatives.
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The derivatives synthesized from this core have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The inherent "drug-like" properties of the sulfonamide and thiophene moieties, combined with the synthetic accessibility of the core structure, make this an attractive area for further investigation.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader and more diverse library of derivatives to establish comprehensive structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.
-
In Vivo Efficacy and Safety Profiling: Advancing lead candidates into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological activities may be relevant.
By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this compound derivatives and translate these promising findings into the next generation of innovative medicines.
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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- Pasha, M. A., & Swamy, T. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry, 66, 345-354.
- Li, Y., Wang, B., Wang, Y., Zhang, Y., & Liu, J. (2022). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 231, 114145.
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- Angeli, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200816.
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- Gül, H. İ., et al. (2018). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Chemical Biology & Drug Design, 91(3), 676-686.
- Al-Suwaidan, I. A., et al. (2020). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 13(11), 356.
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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- Pevarello, P., et al. (1995). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 50(11), 779-786.
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- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
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Abcam. (2023). MTT (Assay protocol). protocols.io. [Link]
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- Angeli, A., et al. (2018). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1296-1303.
- Patel, R. V., et al. (2021). Polyene-Based Derivatives with Antifungal Activities. Molecules, 26(16), 4983.
- Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 839-849.
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1386629.
- Angeli, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1539-1544.
- Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1847.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-(2-Thienyl)benzenesulfonyl Chloride
Introduction: The Significance of the 4-(2-Thienyl)benzenesulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The incorporation of heterocyclic moieties, such as the thiophene ring, into sulfonamide scaffolds has been a particularly fruitful strategy in drug discovery. Thiophene-containing sulfonamides are prevalent in many biologically active compounds and have been identified as privileged structures in the design of targeted therapies.[2][3]
The 4-(2-thienyl)phenyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. This biaryl system can engage in various non-covalent interactions within biological targets, potentially leading to enhanced potency and selectivity. For instance, substituted thienyl sulfonamides have been investigated as inhibitors of malarial and mammalian cyclin-dependent kinases, demonstrating their potential in addressing complex diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonamides utilizing 4-(2-thienyl)benzenesulfonyl chloride as a key building block.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[1][4]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols: A General Guideline
The following protocol provides a generalized procedure for the synthesis of N-substituted 4-(2-thienyl)benzenesulfonamides. It is important to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific amine used and should be determined empirically for each new substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere |
| Primary or Secondary Amine | ≥98% | Commercially Available | Ensure dryness |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Use a freshly opened bottle or dry over CaH₂ |
| Pyridine or Triethylamine (TEA) | ≥99% | Commercially Available | Store over KOH pellets |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |
| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available | |
| Solvents for Chromatography | HPLC Grade | Commercially Available | e.g., Ethyl Acetate, Hexanes |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the amine (a starting concentration of 0.1-0.5 M is recommended).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add pyridine or triethylamine (1.5 equivalents). The use of a slight excess of base ensures complete neutralization of the HCl formed during the reaction.[1]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel. Maintaining a low temperature during the addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted 4-(2-thienyl)benzenesulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
Characterization of N-Substituted 4-(2-thienyl)benzenesulfonamides
The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic sulfonamide N-H proton signal (for primary amine products) typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary amine products, around 3300-3200 cm⁻¹).
-
Melting Point: The melting point of a crystalline solid provides a good indication of its purity. A sharp melting point range is indicative of a pure compound.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider increasing the reaction time or gently heating the reaction mixture.
-
Side Product Formation: The primary side reaction is the hydrolysis of the sulfonyl chloride. This can be minimized by maintaining anhydrous conditions and a low temperature during the addition of the sulfonyl chloride.
-
Purification Challenges: Some sulfonamides can be difficult to purify by chromatography. Recrystallization may be a more effective method. If the product is acidic (from a primary amine), it can be purified by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.
Conclusion
The synthesis of novel sulfonamides from this compound is a straightforward and versatile method for accessing a class of compounds with significant potential in drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of diverse libraries of 4-(2-thienyl)benzenesulfonamides for biological screening and lead optimization. Careful attention to experimental detail, particularly maintaining anhydrous conditions, will ensure successful and reproducible outcomes.
References
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- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(15), 3646–3649.
- De Luca, L., et al. (2009). Microwave-assisted synthesis of sulfonamides from sulfonic acids. Tetrahedron Letters, 50(26), 3070-3072.
- Wright, S. W., et al. (2003). A convenient preparation of heteroaromatic sulfonyl chlorides. Tetrahedron Letters, 44(8), 1591-1592.
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Application Notes & Protocols: 4-(2-Thienyl)benzenesulfonyl Chloride in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the applications of 4-(2-Thienyl)benzenesulfonyl chloride in medicinal chemistry. It serves as a critical reagent for the synthesis of a diverse range of sulfonamide-containing compounds, which are prominent scaffolds in numerous therapeutic agents. A primary focus of this guide is its role as a key building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a vital class of anti-inflammatory drugs. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis, and discuss the rationale behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic molecules.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its unique physicochemical properties and its presence in a wide array of FDA-approved drugs. As a bioisostere of the amide bond, it offers improved metabolic stability and distinct hydrogen bonding capabilities, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The diaryl heterocycle motif, often incorporating a benzenesulfonamide moiety, is particularly crucial for the activity of selective COX-2 inhibitors.[2]
This compound emerges as a highly valuable and specialized building block. The presence of the thiophene ring introduces specific steric and electronic properties, allowing chemists to fine-tune the lipophilicity, metabolic profile, and target engagement of the final compound. Its primary utility lies in its reaction with primary or secondary amines to form substituted sulfonamides, a reaction that is fundamental to building libraries of potential drug candidates.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, the COX-2 isoform is inducible and is upregulated at sites of inflammation.[4] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] The sulfonamide group on diaryl heterocycles, such as those derived from this compound, is often essential for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity.[2]
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Reagent Profile and Safety
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Reference |
| IUPAC Name | 4-(thiophen-2-yl)benzene-1-sulfonyl chloride | [5] |
| CAS Number | 209592-91-6 | [5][6] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [5][7] |
| Molecular Weight | 258.75 g/mol | [6][7] |
| Appearance | Pale yellow crystals or powder | [5] |
| Melting Point | 109.5 - 118.5 °C | [5] |
Handling and Safety Precautions
This compound is a reactive and hazardous chemical. Adherence to strict safety protocols is mandatory.
Core Directive: Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
| Hazard Class | GHS Classification | Precautionary Notes |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Skin Corrosion | Category 1B | Causes severe skin burns.[7] |
| Eye Damage | Category 1 | Causes serious eye damage.[7] |
| Reactivity | Water Reactive (EUH029) | Contact with water liberates toxic gas and causes hydrolysis.[7] |
In Case of Exposure:
-
Skin/Hair: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes.[7]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of delicate tissues.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of this compound is its use as an electrophile in reactions with nucleophilic amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for screening.[8][9]
General Reaction Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, which is an excellent leaving group. A non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[8]
Caption: General scheme for N-substituted sulfonamide synthesis.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps to empower the researcher with a deeper understanding of the process.
Protocol 1: Standard Synthesis of a Novel Sulfonamide Derivative
This protocol details a standard method using conventional heating, suitable for most primary and secondary amines.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Target primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (TEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
B. Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis and purification.
C. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive this compound back to its sulfonic acid, which would terminate the desired reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]
-
Causality: Cooling mitigates the exothermic nature of the acid-base neutralization and the subsequent sulfonylation, preventing potential side reactions. Pyridine or TEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.[9]
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes using an addition funnel.
-
Causality: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction that could lead to impurities.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
Trustworthiness: TLC is a crucial self-validating step. It confirms that the reaction is proceeding and indicates when it has reached completion, preventing unnecessary reaction time or premature workup.
-
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]
-
Causality: The HCl wash removes excess pyridine/TEA. The NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide product.[10]
Application in COX-2 Inhibitor Synthesis: Celecoxib Analogs
This compound is an analog of the sulfonyl chloride precursor used in the synthesis of Celecoxib. By substituting the p-tolyl group with a thienyl group, researchers can explore new structure-activity relationships (SAR) to develop novel COX-2 inhibitors with potentially different potency, selectivity, or pharmacokinetic profiles.[11][12]
The synthesis of a Celecoxib analog would follow a similar pathway to the established Celecoxib synthesis, which involves the cyclocondensation of a β-diketone with a substituted hydrazine.[12][13] In this case, the required hydrazine, 4-hydrazinyl-N-(substituted)benzenesulfonamide, would first be synthesized from this compound.
Conclusion
This compound is a potent and versatile reagent in the medicinal chemist's toolkit. Its ability to readily form sulfonamides provides a direct and reliable route to novel compounds, particularly in the pursuit of selective COX-2 inhibitors. The protocols and principles outlined in this guide are designed to provide researchers with the foundational knowledge and practical steps required to leverage this reagent effectively and safely in their drug discovery programs.
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Application Notes and Protocols for the Synthesis of N-Alkyl/Aryl-4-(2-thienyl)benzenesulfonamides
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted-4-(2-thienyl)benzenesulfonamides through the reaction of 4-(2-thienyl)benzenesulfonyl chloride with primary amines. Sulfonamide moieties are prevalent in a vast array of therapeutic agents, acting as crucial pharmacophores in antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The incorporation of a thienyl group offers unique electronic and steric properties that are of significant interest in medicinal chemistry for the development of novel therapeutics.[3][4][5] This guide details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.
Introduction: The Significance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its thermodynamic stability and its ability to act as a hydrogen bond donor and acceptor.[2] This dual role allows it to mimic the carboxylic acid group, a common feature in biologically active molecules, while offering improved metabolic stability and pharmacokinetic profiles.[2] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for the construction of the sulfonamide linkage.[1][6][7][8] This application note focuses on the reaction of this compound, a heteroaromatic sulfonyl chloride, with various primary amines to generate a library of novel sulfonamides for potential drug discovery applications.
Reaction Mechanism and Principles
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[9][10] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine attacks the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Expulsion: The chloride ion, a good leaving group, is eliminated.
-
Proton Transfer: A base, typically pyridine or triethylamine, deprotonates the nitrogen atom to neutralize the generated hydrochloric acid (HCl) and yield the final sulfonamide product.[9]
Below is a diagram illustrating the general reaction mechanism.
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Application Notes and Protocols for the Utilization of 4-(2-Thienyl)benzenesulfonyl Chloride in Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective use of 4-(2-Thienyl)benzenesulfonyl chloride as a versatile building block in modern organic synthesis. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols to empower the synthesis of novel molecular entities with potential therapeutic applications.
Introduction: The Strategic Value of the 4-(2-Thienyl)benzenesulfonyl Moiety
This compound is an aromatic sulfonyl chloride that incorporates a thiophene ring, a privileged heterocycle in medicinal chemistry. The presence of the thiophene moiety imparts unique physicochemical properties to the resulting molecules, often enhancing their biological activity and metabolic stability. This building block is of particular interest for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The sulfonamide functional group, when attached to the 4-(2-thienyl)phenyl scaffold, can act as a key pharmacophore, enabling targeted interactions with various enzymes and receptors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [1] |
| Molecular Weight | 258.75 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 107-108 °C | [1] |
| CAS Number | 209592-91-6 | [1] |
Handling and Storage: this compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.
Synthesis of the Building Block: this compound
A common synthetic route to this compound involves the chlorosulfonation of 2-phenylthiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring.
Figure 1: General scheme for the synthesis of this compound.
Protocol for Synthesis (Illustrative):
This protocol is based on general methods for chlorosulfonation of biaryl compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place 2-phenylthiophene (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Core Application: Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the generation of compound libraries for drug discovery.
Mechanistic Rationale
The synthesis of sulfonamides from sulfonyl chlorides is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 2: A typical workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative 4-(2-Thienyl)benzenesulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary amine. The specific amine, solvent, and base may be varied depending on the substrate and desired product.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Self-Validation and Causality:
-
Choice of Base: Pyridine can act as both a base and a nucleophilic catalyst, accelerating the reaction. For sterically hindered amines, a non-nucleophilic base like DIPEA may be preferred to avoid side reactions.
-
Reaction Temperature: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion.
-
Workup Rationale: The acidic wash removes excess amine and base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.
Application in Drug Discovery: Targeting Carbonic Anhydrases
A significant application of sulfonamides derived from this compound is in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key zinc-binding moiety that anchors the inhibitor to the active site of the enzyme. The 4-(2-thienyl)phenyl substituent can then be tailored to achieve isoform selectivity and optimize pharmacokinetic properties.
The synthesis of thienyl-substituted benzenesulfonamides has been shown to yield potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.
Data Presentation: Representative Reaction Parameters
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted Anilines | Pyridine | Pyridine | 2-4 | High | [2][3] |
| Aliphatic Amines | Triethylamine | DCM | 6-18 | 85-95 | [1][4] |
| Heterocyclic Amines | Pyridine | Pyridine | 12 | Good | [5] |
Note: The yields and reaction times are representative and can vary based on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of sulfonamide-containing molecules with significant potential in drug discovery. Its unique structural features, combining the well-established sulfonamide pharmacophore with the medicinally relevant thiophene moiety, offer a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in these application notes are intended to facilitate the effective utilization of this important synthetic intermediate in the pursuit of new and improved medicines.
References
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2017). Chemistry Central Journal, 11(1), 1-13. [Link]
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Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 60(1), 130-135. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(46), 28769-28784. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2000). Canadian Journal of Chemistry, 78(11), 1507-1513. [Link]
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-
Hinsberg reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hinsberg Reagent And Test - BYJU'S. (n.d.). Retrieved January 18, 2026, from [Link]
-
Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines | PDF - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]
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Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses. (n.d.). Retrieved January 18, 2026, from [Link]
-
thiophenol - Organic Syntheses. (n.d.). Retrieved January 18, 2026, from [Link]
-
Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan) - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
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-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Note & Protocol: Enhanced Analytical Detection of Primary and Secondary Amines via Derivatization with 4-(2-Thienyl)benzenesulfonyl Chloride
Abstract
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds presents a persistent analytical challenge. Many critical molecules, such as biogenic amines, pharmaceutical agents, and their metabolites, lack the intrinsic chromophores or fluorophores necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization provides a robust solution by covalently modifying the amine functional group to enhance its detectability and improve chromatographic performance. This guide details the application and a comprehensive protocol for the pre-column derivatization of primary and secondary amines using 4-(2-Thienyl)benzenesulfonyl chloride. The introduction of the thiophene-containing benzenesulfonyl moiety is designed to yield a stable sulfonamide derivative with a strong ultraviolet (UV) chromophore, enabling sensitive and reliable quantification.
Introduction: The Rationale for Amine Derivatization
The analysis of primary and secondary amines is fundamental across numerous scientific disciplines. However, the inherent properties of many aliphatic amines—namely their high polarity and lack of a UV-absorbing chromophore—complicate their separation and detection using conventional reversed-phase HPLC with UV-Vis detectors.[1] Pre-column derivatization addresses these limitations by attaching a labeling agent to the analyte before its introduction into the HPLC system.[1]
Aromatic sulfonyl chlorides are a well-established class of derivatizing agents for amines.[2] Reagents like dansyl chloride and 2-naphthalenesulfonyl chloride react with the nucleophilic amine group under alkaline conditions to form stable sulfonamides.[1][3] This reaction, a variation of the classic Hinsberg reaction, not only introduces a strongly UV-absorbing or fluorescent tag but also increases the hydrophobicity of the analyte, leading to improved retention and separation on reversed-phase columns.[1][4]
This compound is a promising reagent for this purpose. The thienyl group, an aromatic heterocycle, is expected to confer strong UV absorbance to the resulting sulfonamide derivative, thereby significantly enhancing detection sensitivity.
The Chemistry: Reaction Mechanism
The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The process is conducted under alkaline conditions (typically pH 9-10.5) to ensure the amine's nitrogen is deprotonated and thus in its more nucleophilic state.[1] The lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The alkaline buffer simultaneously neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
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Introduction: The Enduring Importance of the N-Arylsulfonamide Scaffold
An Application Guide to Modern Synthetic Procedures for N-Arylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
The N-arylsulfonamide moiety is a privileged structural motif in modern chemistry, demonstrating remarkable versatility and profound impact across various scientific disciplines. In medicinal chemistry, it is a cornerstone pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, antitumor, anti-HIV, and carbonic anhydrase inhibition.[1][2][3] A quarter of all sulfonamide-containing drugs on the market are N-(hetero)aryl sulfonamide derivatives, underscoring their therapeutic significance.[1] Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals and advanced functional materials.
Traditionally, the synthesis of N-arylsulfonamides has been dominated by the condensation of an aromatic amine with a sulfonyl chloride. While effective, this pathway is increasingly scrutinized due to the potential for genotoxic impurities arising from the starting materials and byproducts.[4][5] This has catalyzed a paradigm shift in synthetic chemistry, spurring the development of more elegant, efficient, and safer cross-coupling methodologies. This guide provides an in-depth exploration of these modern synthetic strategies, focusing on the underlying principles, field-proven protocols, and the rationale behind experimental design.
Modern Synthetic Methodologies: A Toolkit for C-N Bond Formation
The construction of the N-S bond in N-arylsulfonamides is now predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer superior functional group tolerance, milder reaction conditions, and avoid the use of potentially hazardous reagents. The two most powerful and widely adopted strategies are copper-catalyzed and palladium-catalyzed N-arylation reactions.
Copper-Catalyzed N-Arylation: The Ullmann and Chan-Evans-Lam Couplings
Copper-catalyzed N-arylation, historically known as the Ullmann condensation, represents one of the most robust and economical methods for constructing C-N bonds.[6] Modern iterations, often referred to as Chan-Evans-Lam (CEL) couplings, have significantly expanded the reaction's scope and practicality by introducing milder conditions and a broader range of coupling partners, most notably arylboronic acids.[7][8]
Causality and Mechanistic Insights: The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. In the CEL variant, a Cu(II) salt is coordinated by the sulfonamide and the arylboronic acid. This is followed by a transmetalation step and subsequent reductive elimination to furnish the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle. The choice of base is critical; it serves to deprotonate the sulfonamide, increasing its nucleophilicity and facilitating its coordination to the copper center.
Recent advancements have led to the development of highly efficient ligand-free protocols, which simplify the reaction setup and purification, making the process more cost-effective and environmentally benign.[4][9][10]
Visualizing the Workflow: General Copper-Catalyzed N-Arylation
Caption: General workflow for copper-catalyzed N-arylation of sulfonamides.
Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation in Water
This protocol is adapted from the work of Nasrollahzadeh et al. and represents a green, efficient method for synthesizing N-arylsulfonamides from arylboronic acids.[4]
-
Materials:
-
Sulfonamide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Deionized water (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
-
Procedure:
-
To the round-bottom flask, add the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.020 g, 0.1 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
Place the flask in a preheated oil bath and heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is open to the atmosphere, allowing aerobic re-oxidation of the copper catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-arylsulfonamide.
-
| Substrate (Sulfonamide) | Arylating Agent (Arylboronic Acid) | Yield (%) | Reference |
| Methanesulfonamide | Phenylboronic acid | 92 | [4] |
| p-Toluenesulfonamide | 4-Methoxyphenylboronic acid | 94 | [4] |
| p-Toluenesulfonamide | 4-Chlorophenylboronic acid | 89 | [4] |
| Benzenesulfonamide | 3-Nitrophenylboronic acid | 85 | [4] |
Table 1: Representative yields for the copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water.[4]
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for C-N bond formation.[11][12] Its development has revolutionized the synthesis of aryl amines, including N-arylsulfonamides, by offering exceptional functional group tolerance and broad substrate scope.[13]
Causality and Mechanistic Insights: The reaction proceeds via a well-established catalytic cycle.[11] A Pd(0) complex undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. The sulfonamide, deprotonated by a base, then coordinates to the palladium center, displacing the halide. The final, crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[12] Sterically bulky and electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing side reactions like beta-hydride elimination.[11]
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Sulfonamides
This protocol is a generalized procedure based on established methodologies for the coupling of sulfonamides with aryl halides.[13]
-
Materials:
-
Aryl halide (bromide or chloride) (1.0 mmol, 1.0 equiv)
-
Sulfonamide (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen): Add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl halide and the sulfonamide to the tube.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure N-arylsulfonamide.
-
| Catalyst/Ligand System | Aryl Halide Type | Base | Typical Temp. (°C) | Advantage | Reference |
| Pd(OAc)₂ / BINAP | Aryl Bromides, Iodides | Cs₂CO₃ | 100-110 | Early generation, good for primary amines | [11] |
| Pd₂(dba)₃ / XPhos | Aryl Chlorides, Bromides | K₃PO₄ | 80-110 | Broad scope, highly active for challenging substrates | [13] |
| (NHC)Pd(allyl)Cl | Aryl Bromides, Triflates | NaOtBu | RT-80 | Convenient precatalyst, often fast reactions | [14] |
Table 2: Common catalyst systems for Buchwald-Hartwig N-arylation of sulfonamides.
Innovative Strategies: Direct Synthesis from Nitroarenes
A significant advancement in N-arylsulfonamide synthesis involves the use of inexpensive and readily available nitroarenes as the aryl nitrogen source.[1] This approach is particularly attractive as it circumvents the use of aniline precursors, which can be toxic. These methods typically involve a reductive coupling process where the nitro group is reduced in situ and subsequently coupled with a sulfonyl partner.
Causality and Mechanistic Insights: Iron-catalyzed protocols are particularly noteworthy for their low cost and environmental friendliness.[15][16][17] In a typical reaction, a catalyst like FeCl₂ is used in combination with a reductant such as NaHSO₃. Mechanistic studies suggest that the N-S bond may form through a direct coupling of the nitroarene with a sodium arylsulfinate, prior to the full reduction of the nitro group.[15][16] This forms an N-aryl-N-arenesulfonylhydroxylamine intermediate, which is then reduced to the final product.[15]
Protocol 3: Iron-Catalyzed Reductive Coupling of Nitroarenes
This protocol is based on the work of Luo and coworkers for the one-pot synthesis of N-arylsulfonamides from nitroarenes.[15][16]
-
Materials:
-
Nitroarene (1.0 mmol, 1.0 equiv)
-
Sodium arylsulfinate (1.5 mmol, 1.5 equiv)
-
Iron(II) chloride (FeCl₂) (0.2 mmol, 20 mol%)
-
Sodium bisulfite (NaHSO₃) (3.0 mmol, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Sealed reaction vial
-
-
Procedure:
-
To a reaction vial, add the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), FeCl₂ (0.025 g, 0.2 mmol), and NaHSO₃ (0.312 g, 3.0 mmol).
-
Add DMSO (3 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the mixture for 12-24 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Purification and Characterization
Purification of N-arylsulfonamides is most commonly achieved by either recrystallization or silica gel column chromatography. Due to the weakly acidic nature of the N-H proton, tailing can sometimes be observed during chromatography; this can often be suppressed by adding a small amount of acetic acid (e.g., 0.5%) to the eluent.
Standard characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹).
Conclusion
The synthesis of N-arylsulfonamides has evolved significantly, moving from classical condensation methods to highly sophisticated and robust transition-metal-catalyzed protocols. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations now form the bedrock of modern synthetic strategies, offering unparalleled scope, efficiency, and safety. Emerging methods, such as the direct use of nitroarenes, further contribute to this trend by utilizing inexpensive feedstocks and promoting greener chemical processes. The protocols and insights provided in this guide offer researchers a comprehensive toolkit to confidently and efficiently access this vital class of molecules for applications in drug discovery and beyond.
References
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Ociepa, M., & Seweryn, P. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38535-38553. ([Link])
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Synthetic Communications, 51(15), 2287-2304. ([Link])
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Wang, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. ([Link])
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O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30204-30224. ([Link])
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O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30204-30224. ([Link])
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Sperry, J. (2018). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(11), 2817-2826. ([Link])
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Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. ([Link])
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Yang, C., et al. (2016). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 14(3), 852-855. ([Link])
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Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. ([Link])
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Wang, X., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 6(13), 2164-2169. ([Link])
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Synthetic Communications, 51(15), 2287-2304. ([Link])
-
Teo, Y., et al. (2021). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synthetic Communications, 51(15), 2329-2340. ([Link])
-
O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30204-30224. ([Link])
-
Teo, Y., et al. (2021). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synthetic Communications, 51(15), 2329-2340. ([Link])
-
Charton, J., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 12(9), 1531-1538. ([Link])
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. The Journal of Organic Chemistry, 80(7), 3504-3511. ([Link])
-
Reddy, G. S., et al. (2021). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry, 19(2), 339-343. ([Link])
-
Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(5), 334-353. ([Link])
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Kim, J., & Park, Y. (2022). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters, 24(18), 3354-3358. ([Link])
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ([Link])
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759-4764. ([Link])
-
ResearchGate. (n.d.). Metal-free one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates in an aqueous medium. ([Link])
-
ResearchGate. (n.d.). Transition-Metal-Free N-(o-Halo)arylation of Sulfoximines/Sulfonimidamides. ([Link])
-
Combs, A. P., & Armstrong, R. W. (1998). N-Arylation of Sulfonamides on Solid Supports. Organic Letters, 1(1), 161-163. ([Link])
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. ([Link])
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ([Link])
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. ([Link])
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. ([Link])
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759-4764. ([Link])
-
Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(12), 3102-3105. ([Link])
-
Chen, J., et al. (2023). Transition-Metal-Free and Redox-Neutral Strategy for Sulfilimines Synthesis via S-Arylation of Sulfenamides. ChemRxiv. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Synthetic Communications, 51(15), 2287-2304. ([Link])
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. ([Link])
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Potential Applications of Polymers Derived from 4-(2-thienyl)benzenesulfonyl Chloride
An in-depth analysis of the current scientific literature reveals a notable scarcity of specific applications for 4-(2-thienyl)benzenesulfonyl chloride within the field of polymer chemistry. While the compound is commercially available and its constituent functional groups—a thiophene ring and a benzenesulfonyl chloride moiety—are of significant interest in materials science, its direct use as a monomer or functionalizing agent for polymers is not well-documented in peer-reviewed publications.
However, based on the known reactivity of sulfonyl chlorides and the properties of thiophene-containing polymers, we can extrapolate and propose potential applications and detailed, albeit hypothetical, protocols for its use. This guide is intended for researchers and scientists to explore the untapped potential of this versatile monomer. The protocols provided are grounded in established principles of polymer chemistry and are designed to serve as a foundational starting point for further investigation.
The unique combination of a thiophene ring and a benzenesulfonyl group suggests that polymers incorporating this monomer could exhibit a range of valuable properties:
-
Conductive and Electroactive Materials: The thiophene unit is a well-known building block for conductive polymers.[1] By incorporating it into a polymer backbone, it may be possible to synthesize materials with tunable electronic properties suitable for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
-
High-Performance Thermoplastics: Aromatic polysulfonamides and polysulfonate esters are known for their high thermal stability, mechanical strength, and chemical resistance. The rigid structure of the 4-(2-thienyl)benzenesulfonyl moiety could contribute to these properties, leading to the development of novel high-performance polymers.
-
Functional and Responsive Polymers: The sulfonyl group can act as a point for further chemical modification, allowing for the introduction of other functional groups to tailor the polymer's properties, such as solubility, biocompatibility, or responsiveness to external stimuli.
-
Membranes for Separations: Aromatic polymers with controlled porosity and functionality are used in membrane-based separation processes. The specific stereochemistry and intermolecular interactions of polymers derived from this compound could lead to membranes with unique selectivity.
Hypothetical Protocols for Polymer Synthesis
The following protocols are proposed based on general methods for the synthesis of polysulfonamides and polysulfonate esters. Researchers should note that these are starting points and will likely require optimization of reaction conditions, stoichiometry, and purification methods.
Synthesis of a Poly(4-(2-thienyl)benzenesulfonamide) via Interfacial Polymerization
Interfacial polymerization is a powerful technique for the synthesis of high molecular weight polymers from highly reactive monomers.[2] This method is particularly suitable for the reaction of sulfonyl chlorides with diamines.
Rationale: This protocol describes the synthesis of a polysulfonamide by reacting this compound with a diamine, such as 4,4'-oxydianiline, at the interface of two immiscible liquids. The rapid and irreversible reaction at the interface drives the formation of a high molecular weight polymer film.
Experimental Protocol:
-
Aqueous Phase Preparation:
-
Dissolve 10 mmol of 4,4'-oxydianiline and 20 mmol of sodium carbonate (as an acid scavenger) in 100 mL of deionized water in a 250 mL beaker.
-
Stir until all solids are dissolved.
-
-
Organic Phase Preparation:
-
Dissolve 10 mmol of this compound in 100 mL of a suitable organic solvent (e.g., dichloromethane or chloroform) in a separate 250 mL beaker.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase to create a distinct interface.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and pull it continuously from the beaker, allowing the interface to regenerate and the polymer to be drawn out as a "rope".
-
Alternatively, for a powdered polymer, the two phases can be vigorously stirred for 5-10 minutes using a high-speed mechanical stirrer.
-
-
Work-up and Purification:
-
Wash the collected polymer rope or powder sequentially with deionized water, a dilute acid solution (e.g., 0.1 M HCl) to neutralize any remaining base, and again with deionized water until the washings are neutral.
-
Finally, wash with a non-solvent for the polymer, such as methanol, to remove any unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
Hypothetical Polymer Properties:
| Property | Expected Value/Characteristic |
| Appearance | Off-white to pale yellow powder or film |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |
| Thermal Stability (TGA) | High decomposition temperature (> 400 °C) |
| Glass Transition (DSC) | High Tg, characteristic of rigid aromatic polymers |
Workflow Diagram:
Synthesis of a Poly(4-(2-thienyl)benzenesulfonate) Ester via Solution Polycondensation
Solution polycondensation is a common method for synthesizing aromatic polyesters and polysulfonates, offering good control over molecular weight and polymer structure.[3]
Rationale: This protocol outlines the synthesis of a polysulfonate ester by reacting this compound with a bisphenol, such as bisphenol A, in a high-boiling polar aprotic solvent in the presence of a base. The base activates the hydroxyl groups of the bisphenol for nucleophilic attack on the sulfonyl chloride.
Experimental Protocol:
-
Reactor Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
-
Reaction Mixture:
-
Charge the flask with 10 mmol of bisphenol A, 22 mmol of anhydrous potassium carbonate, and 100 mL of a high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere to ensure anhydrous conditions by azeotropic removal of any residual water with a small amount of toluene if necessary.
-
-
Monomer Addition:
-
Once the system is anhydrous, cool the mixture to room temperature.
-
Add 10 mmol of this compound to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 150-170 °C and maintain this temperature for 6-12 hours with vigorous stirring.
-
The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with water and methanol to remove inorganic salts and unreacted monomers.
-
Redissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it again into a non-solvent to further purify it.
-
Dry the final polymer product in a vacuum oven at 80-100 °C.
-
Hypothetical Polymer Properties:
| Property | Expected Value/Characteristic |
| Appearance | White to off-white fibrous solid or powder |
| Solubility | Soluble in chlorinated hydrocarbons and polar aprotic solvents |
| Thermal Stability (TGA) | High decomposition temperature, typical of aromatic polyesters |
| Mechanical Properties | Expected to be a tough, rigid material |
Workflow Diagram:
Future Research Directions
The field is open for pioneering research into the applications of this compound in polymer chemistry. Key areas for future investigation include:
-
Systematic Polymerization Studies: A thorough investigation of the polymerization of this monomer with various co-monomers (diamines, diols, etc.) under different reaction conditions to establish structure-property relationships.
-
Characterization of Polymer Properties: Detailed analysis of the thermal, mechanical, electrical, and optical properties of the resulting polymers to identify potential high-value applications.
-
Post-Polymerization Modification: Exploration of chemical modifications of the thiophene ring or the sulfonyl linkage to further tune the polymer properties.
-
Computational Modeling: The use of density functional theory (DFT) and other computational methods to predict the properties of polymers derived from this monomer and to understand the polymerization mechanisms.[3]
References
-
Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. ChemRxiv. Available at: [Link]
-
Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Poly[2-(3-thienyl)-Ethoxy-4-Butylsulfonate]. PubMed. Available at: [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. PMC - NIH. Available at: [Link]
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. ResearchGate. Available at: [Link]
-
Synthesis and characterization of aromatic poly(ether sulfone)s containing pendant sodium sulfonate groups. Semantic Scholar. Available at: [Link]
-
Interfacial Polymerization. ResearchGate. Available at: [Link]
-
Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Publishing. Available at: [Link]
-
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI. Available at: [Link]
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Application Note: The Strategic Role of 4-(2-Thienyl)benzenesulfonyl Chloride in the Synthesis of Advanced Sulfonylurea Herbicides
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2-thienyl)benzenesulfonyl chloride in the synthesis of novel agrochemicals.
Introduction: The Quest for Potent and Selective Herbicides
The sulfonylurea class of compounds represents a cornerstone in modern agriculture, renowned for producing herbicides with high efficacy at exceptionally low application rates.[1][2] These molecules function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants, but not in animals, rendering them highly selective.[3] The structural diversity within the sulfonylurea family allows for fine-tuning of herbicidal activity, crop selectivity, and environmental persistence.
The intermediate, this compound, has emerged as a valuable building block in this field. Its unique structure, incorporating a bioisosteric thienyl ring, offers a strategic advantage in the design of new agrochemicals. The sulfur-containing thiophene ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity and a more favorable toxicological profile. This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, focusing on the preparation of sulfonylurea herbicides.
Physicochemical Properties of the Core Reagent
This compound is the primary starting material for introducing the key "thienyl-benzenesulfonyl" moiety into the target agrochemical. A thorough understanding of its properties is essential for successful synthesis.
| Property | Value | Source |
| CAS Number | 209592-91-6 | [4][5] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [4][5] |
| Molecular Weight | 258.75 g/mol | [5] |
| Appearance | Pale yellow crystals or powder | [4] |
| Melting Point | 109.5-118.5 °C | [4] |
| Purity | ≥96% | [4][5] |
The molecule's core reactivity is centered on the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by amines and alcohols. This reactivity is harnessed to form the sulfonamide bond, which is the first crucial step in constructing the sulfonylurea bridge.
Synthetic Strategy: From Sulfonyl Chloride to Active Herbicide
The synthesis of sulfonylurea herbicides is a multi-step process that hinges on the precise and efficient formation of the characteristic sulfonylurea linkage (-SO₂NHCONH-). The general pathway involves two primary stages: the formation of a sulfonamide intermediate and its subsequent coupling with a heterocyclic amine moiety.
Caption: General workflow for synthesizing a sulfonylurea herbicide.
The versatility of this approach allows for the creation of a diverse library of compounds by varying the heterocyclic amine component, which is a key determinant of the herbicide's spectrum of activity and crop safety.
Mechanism of Action: A Molecular Perspective
The herbicidal power of the final synthesized compounds stems from their ability to specifically inhibit the plant enzyme Acetolactate Synthase (ALS).
Caption: Inhibition of the ALS enzyme by sulfonylurea herbicides.
By blocking this enzyme, the herbicide halts the production of essential amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death. This targeted action is the foundation of their effectiveness and selectivity.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a representative sulfonylurea herbicide using this compound.
Part 1: Synthesis of 4-(2-Thienyl)benzenesulfonamide
This initial step converts the highly reactive sulfonyl chloride into a more stable sulfonamide intermediate. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the starting material.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (28-30% solution, 2.0 eq) or gaseous ammonia
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Protocol:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent moisture from reacting with the sulfonyl chloride.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is an exothermic reaction, and maintaining a low temperature minimizes the formation of side products.
-
Amine Addition: Add ammonium hydroxide dropwise to the stirred solution over 30 minutes. The slow addition rate helps to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 4-(2-thienyl)benzenesulfonamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Trustworthiness Check: The structure and purity of the synthesized sulfonamide should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step.
Part 2: Synthesis of the Final Sulfonylurea Herbicide
This second stage involves coupling the sulfonamide with a heterocyclic amine via a carbamate intermediate. This method avoids the direct use of highly toxic phosgene or unstable isocyanates.[1][6]
Materials and Reagents:
-
4-(2-Thienyl)benzenesulfonamide (from Part 1, 1.0 eq)
-
Phenyl Chloroformate (1.1 eq)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq)
-
Reflux condenser, heating mantle
Protocol:
-
Carbamate Formation: In a flask equipped with a reflux condenser, suspend the 4-(2-thienyl)benzenesulfonamide and anhydrous potassium carbonate in dry acetone. Potassium carbonate acts as a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.
-
Addition of Chloroformate: Add phenyl chloroformate to the suspension and reflux the mixture for 4-6 hours. This reaction forms an N-(phenylcarbonyl)sulfonamide intermediate.
-
Coupling with Heterocyclic Amine: After cooling the mixture slightly, add the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to the reaction vessel.
-
Final Reaction: Reflux the mixture for an additional 8-12 hours. During this step, the heterocyclic amine displaces the phenoxy group to form the final, stable sulfonylurea bridge.
-
Isolation: Cool the reaction mixture to room temperature. Remove the acetone by rotary evaporation. Add water to the residue, which will dissolve the inorganic salts and cause the product to precipitate.
-
Purification: Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. The final product can be further purified by recrystallization to achieve high purity.
Self-Validation: The final sulfonylurea herbicide's identity and purity must be rigorously confirmed by elemental analysis, IR spectroscopy (to observe characteristic C=O and SO₂ stretches), and NMR spectroscopy. High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity percentage.
Summary and Outlook
This compound is a highly effective reagent for the synthesis of novel sulfonylurea herbicides. The protocols outlined provide a reliable and scalable pathway to these potent agrochemicals. The presence of the thienyl moiety offers a promising avenue for developing next-generation herbicides with improved efficacy, selectivity, and environmental profiles. Further research can explore the synthesis of a wide array of analogs by utilizing different heterocyclic amines in the final coupling step, allowing for the systematic optimization of herbicidal properties.
References
-
Synthesis and oral hypoglycemic effect of novel thiazine containing trisubstituted benzenesulfonylurea derivatives. (n.d.). National Institutes of Health. [Link]
- Preparation method of substituted benzene sulfonyl chloride. (2012).
- Method for synthesizing herbicide of sulfonylureas. (1992).
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (2022). DergiPark. [Link]
-
Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
- Process for the preparation of 4-chlorobenzenesulfonyl chloride. (1981).
- Process for the preparation of benzenesulphonyl chloride. (1978).
-
Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. (2009). PubMed. [Link]
-
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (2018). MDPI. [Link]
- Novel synthesis method of sulfonylurea weedicide. (2010).
-
Recent Advances in the Synthesis of Sulfonylureas. (2017). ResearchGate. [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure. [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S. (n.d.). PubChem. [Link]
-
Synthesis of commercial triazinyl sulfonylurea herbicide Iofensulfuron 3. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). ChemUniverse. [Link]
-
Preparation method of 2,4-disubstituted benzenesulfonyl chloride. (n.d.). Patsnap. [Link]
- Process for the production of benzenesulfonamides. (1989).
-
LIQUID SULFONYLUREA-CONTAINING HERBICIDAL COMPOSITIONS. (2015). European Patent Office. [Link]
Sources
- 1. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 2. CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. This compound, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Sulfonate Esters from 4-(2-Thienyl)benzenesulfonyl Chloride
Introduction: The Significance of Heteroaromatic Sulfonate Esters in Drug Discovery
Sulfonate esters are a cornerstone of modern medicinal chemistry, serving as crucial intermediates and possessing intrinsic biological activity.[1] Their utility stems from their role as excellent leaving groups in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures.[1] Furthermore, the sulfonate moiety can act as a bioisostere for phosphates or carboxylates, modulating the physicochemical properties of a drug candidate, such as solubility and cell permeability. The incorporation of heteroaromatic systems, such as the thiophene ring, into sulfonate esters introduces unique structural and electronic features that can enhance target binding and pharmacokinetic profiles. 4-(2-Thienyl)benzenesulfonyl chloride is a versatile building block for accessing such novel sulfonate esters, which are of significant interest to researchers in drug development.
Chemical Principles and Mechanism
The formation of a sulfonate ester from this compound and an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom. The alcohol acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion as a good leaving group.
-
Deprotonation: The base in the reaction mixture deprotonates the oxonium ion, yielding the neutral sulfonate ester and the protonated base (e.g., pyridinium chloride).
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape="plaintext", fontsize=12, fontname="Arial"]; edge [arrowhead="vee", color="#4285F4"];
// Reactants Reactants [label="this compound + R-OH (Alcohol)"]; Base [label="Base (e.g., Pyridine)"];
// Intermediates and Products Intermediate [label="Tetrahedral Intermediate"]; Products [label="Sulfonate Ester + HCl"]; FinalProducts [label="Sulfonate Ester + Base-HCl"];
// Nodes for the mechanism steps Step1 [label="Nucleophilic\nAttack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Chloride\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Neutralization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges to show the flow Reactants -> Step1; Step1 -> Intermediate [label=""]; Intermediate -> Step2; Step2 -> Products; Products -> Step3; Base -> Step3; Step3 -> FinalProducts; } caption: "General reaction mechanism for sulfonate ester formation."
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonate esters from this compound with primary and secondary alcohols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a Primary Alkyl 4-(2-Thienyl)benzenesulfonate (e.g., with n-Butanol)
Materials:
-
This compound
-
n-Butanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).
-
Addition of Alcohol: To the stirred solution, add anhydrous n-butanol (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: After the addition of pyridine is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of the organic layer), saturated NaHCO₃ solution (2 x volume of the organic layer), and brine (1 x volume of the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Secondary Alkyl 4-(2-Thienyl)benzenesulfonate (e.g., with Isopropanol)
Follow the same procedure as in Protocol 1, substituting isopropanol for n-butanol. Note that reactions with secondary alcohols may be slower and may require a longer reaction time or gentle heating (e.g., 40 °C) to proceed to completion. The progress should be carefully monitored by TLC.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Alcohol (Primary or Secondary) | 1.1 - 1.5 |
| Pyridine or Triethylamine | 1.2 - 2.0 |
| Anhydrous Solvent (e.g., DCM) | - |
Note: The exact stoichiometry may need to be optimized for different alcohol substrates.
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6]; edge [color="#4285F4"];
// Nodes Start [label="Reaction Setup\n(Sulfonyl Chloride in DCM)"]; Add_Alcohol [label="Add Alcohol"]; Cooling [label="Cool to 0 °C"]; Add_Base [label="Add Pyridine/Triethylamine"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; Workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)"]; Drying [label="Dry Organic Layer"]; Concentration [label="Solvent Removal"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; Final_Product [label="Pure Sulfonate Ester", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_Alcohol; Add_Alcohol -> Cooling; Cooling -> Add_Base; Add_Base -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Final_Product; } caption: "Step-by-step experimental workflow for sulfonate ester synthesis."
Safety and Handling of this compound
As with all sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: The compound reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.
-
Incompatibilities: Avoid contact with strong bases, amines, and alcohols except under controlled reaction conditions.
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time, consider gentle heating (for secondary alcohols), or use a slight excess of the alcohol and base. |
| Decomposition of sulfonyl chloride | Ensure anhydrous conditions and perform the reaction under an inert atmosphere. | |
| Formation of byproducts | Reaction with water | Use anhydrous solvents and reagents. |
| Side reactions of the thiophene ring | Maintain a low reaction temperature during the addition of the base. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the solvent system for column chromatography. Consider recrystallization from different solvent mixtures. |
Conclusion
The synthesis of sulfonate esters from this compound provides a reliable route to novel compounds with potential applications in drug discovery and development. The protocols outlined in this guide, coupled with a thorough understanding of the underlying chemical principles and safety precautions, will enable researchers to efficiently prepare these valuable molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields and purity.
References
- Ngassa, F. N. (2024).
- Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube.
- CHM 252: Organic Chemistry. (2021, October 23). Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9 [Video]. YouTube.
- Wikipedia. (2023). Benzenesulfonyl chloride.
- Wikipedia. (2023). Hinsberg reaction.
- LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
- LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
- Michigan State University Department of Chemistry. (n.d.). Reactions of Alcohols.
- YouTube. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Video].
- YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video].
- Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook.
- Google Patents. (2012, May 9). CN101560202B - Preparation method of 2- (2-thienyl)
- Van der Veken, P., et al. (1975). Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, suprofen, and derivatives. Arzneimittelforschung, 25(10), 1495-1501.
- Google Patents. (n.d.).
- ChemUniverse. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 96%.
- Google Patents. (n.d.).
- Nariai, Y., et al. (1996). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chemical & Pharmaceutical Bulletin, 44(8), 1510-1520.
- ResearchGate. (2025, August 6). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity.
- Siddiqui, N., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(6), 2453-2460.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-(2-Thienyl)benzenesulfonyl Chloride
Welcome to the technical resource hub for researchers utilizing 4-(2-Thienyl)benzenesulfonyl chloride in sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges and maximize your reaction yields. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of sulfonamides from this compound. Each answer provides a mechanistic explanation and actionable solutions.
Question: My reaction yield is consistently low (<50%). What are the most critical factors I should investigate first?
Answer: Consistently low yields are often traced back to a few critical, and often interconnected, experimental parameters. The primary culprit is typically the degradation of your starting sulfonyl chloride or suboptimal reaction conditions.
Initial Diagnostic Checklist:
-
Purity and Integrity of this compound: This reagent is highly susceptible to hydrolysis. Moisture in the air or residual water in your solvent will convert it to the unreactive 4-(2-thienyl)benzenesulfonic acid.[1][2] This sulfonic acid is a common insoluble white solid impurity found in failed reactions.
-
Reaction Atmosphere: Performing the reaction open to the air exposes it to atmospheric moisture, which, as mentioned, leads to hydrolysis of the sulfonyl chloride.[3]
-
Solution: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[1] This is crucial for preventing the degradation of your key electrophile.
-
-
Choice and Quality of Base: The base's role is to neutralize the hydrochloric acid (HCl) generated during the reaction. An inappropriate base can either be ineffective or introduce side reactions.
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA).[1][4] These bases will not compete with your amine nucleophile. Ensure the base is also anhydrous. While aqueous bases can be used under Schotten-Baumann conditions, this significantly increases the risk of sulfonyl chloride hydrolysis and is generally not recommended for high-yield laboratory synthesis.[1]
-
Question: I'm reacting this compound with a primary amine and my NMR/LC-MS shows multiple products, including a major byproduct with a much higher molecular weight. What is likely occurring?
Answer: This is a classic sign of bis-sulfonylation . After the initial formation of the desired monosulfonamide, the nitrogen atom of this product is still nucleophilic enough to react with a second molecule of the sulfonyl chloride. This is particularly problematic with primary amines.
The resulting bis-sulfonamide (an N,N-disulfonylated amine) is a common impurity that consumes two equivalents of your valuable sulfonyl chloride for every one equivalent of the desired product, drastically reducing the yield.
Solutions to Prevent Bis-Sulfonylation:
-
Control Stoichiometry: Instead of a 1:1 ratio, use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents).[1] This increases the probability that a molecule of sulfonyl chloride will encounter the more nucleophilic starting amine rather than the less nucleophilic monosulfonamide product.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more abundant and reactive primary amine.
Question: My reaction, monitored by TLC, appears to stall and never reaches completion, even after extended reaction times. How can I improve the conversion rate?
Answer: A stalled reaction points to issues with reactivity, reagent stability, or equilibrium. Here are the key areas to troubleshoot:
-
Amine Nucleophilicity: The reactivity of the amine is paramount. Aromatic amines or sterically hindered secondary amines are significantly less nucleophilic than simple primary alkyl amines and may react very slowly at room temperature.[3][5]
-
Solvent Choice: The solvent must fully dissolve both the amine and the sulfonyl chloride to ensure they can react. Poor solubility of either reactant will lead to a sluggish, incomplete reaction.
-
Temperature Control: While many sulfonamide syntheses are initiated at 0 °C to control exotherms, this temperature may be too low for less reactive amines.
Optimization Strategies:
-
Solvent System: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[1] If solubility is an issue, consider more polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), but ensure they are rigorously anhydrous. The choice of solvent can significantly influence reaction rates.[6][7]
-
Temperature Adjustment: After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature. If the reaction is still slow, gentle heating (e.g., to 40-50 °C) can be employed to drive it to completion.[3] However, be aware that excessive heat can promote side reactions.[2]
-
Base Equivalents: Ensure you are using at least one equivalent of base to neutralize the HCl produced. A slight excess (e.g., 1.2 equivalents) is often beneficial.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for diagnosing and solving low-yield issues in your sulfonamide synthesis.
Caption: Troubleshooting decision tree for low-yield sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal general-purpose solvent and base combination for reacting with this compound?
A1: A widely successful and recommended starting point is dichloromethane (DCM) as the solvent and triethylamine (TEA) or pyridine as the base .[1][4] DCM is an excellent solvent for most sulfonyl chlorides and amines, is relatively inert, and has a low boiling point, which simplifies product isolation. TEA is a non-nucleophilic base that effectively scavenges HCl without interfering in the reaction.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, inert, easy to remove. |
| Base | Anhydrous Triethylamine (TEA) | Non-nucleophilic, effectively neutralizes HCl. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for reaction completion. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride | Limiting reagent. |
| 1.1-1.2 eq. Amine | Drives reaction, minimizes bis-sulfonylation.[1] | |
| 1.2-1.5 eq. Base | Ensures complete neutralization of HCl. |
Q2: How should I properly handle the work-up and purification of my sulfonamide product?
A2: A standard extractive work-up is highly effective. After the reaction is complete (as determined by TLC), the typical procedure is as follows:
-
Quench: Dilute the reaction mixture with DCM.
-
Wash 1 (Acid): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This removes the excess amine and the triethylammonium chloride salt.
-
Wash 2 (Base): Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted sulfonyl chloride (as sulfonic acid) and residual acid from the previous wash.
-
Wash 3 (Brine): Wash with saturated NaCl solution to remove bulk water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]
The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]
Q3: Which analytical techniques are best for confirming my product's identity and accurately determining the yield?
A3: A combination of techniques is essential for unambiguous characterization and accurate quantification.
-
For Identity Confirmation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of your product, which is a critical piece of evidence for confirming its identity.[10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms in your molecule.
-
-
For Purity and Yield Determination:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity.[10] By integrating the peak areas, you can determine the percent purity of your product. For an accurate yield, you would use a quantitative HPLC method with a known standard.[10]
-
Gravimetric Yield: The simplest method is to weigh the purified, dry product. The yield is calculated as (actual mass / theoretical maximum mass) * 100. This is only accurate if the product is known to be pure.
-
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol provides a reliable starting point for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.
Caption: Standard experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol, 1.1 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, ~0.2 M concentration) followed by anhydrous triethylamine (TEA, 1.2 mmol, 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC, checking for the disappearance of the sulfonyl chloride spot. The reaction may take anywhere from 1 to 24 hours.
-
Work-up: Once complete, perform the standard extractive work-up as described in FAQ #2.
-
Purification: Purify the crude material by either recrystallization or flash column chromatography to obtain the pure sulfonamide product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting amine and sulfonyl chloride as references.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes is a good starting point).
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the this compound is no longer visible in the reaction lane. The appearance of a new, typically less polar spot, indicates product formation.
References
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Zheng, B. et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry. Available at: [Link]
- Islam, M. R. et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.
-
PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Available at: [Link]
- Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. Available at: [Link]
-
IJARSCT. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
-
ResearchGate. (2016). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Thienyl)benzenesulfonyl Chloride Reaction Products
Welcome to our dedicated technical support center for the purification of 4-(2-Thienyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with purifying this compound, ensuring high purity and yield for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the chlorosulfonation of 4-(2-thienyl)benzene or a Sandmeyer-type reaction from the corresponding aniline, can result in a crude product containing various impurities. The primary challenge in its purification lies in the inherent reactivity of the sulfonyl chloride group, which is highly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid. This guide provides practical solutions to common purification issues, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Workup | Hydrolysis of the Sulfonyl Chloride : Prolonged contact with water, especially at elevated temperatures or non-neutral pH, will convert the product to 4-(2-thienyl)benzenesulfonic acid, which is water-soluble and will be lost to the aqueous phase.[1] | - Minimize the duration of the aqueous wash. - Use cold (ice-water bath) deionized water or brine for washing. - Ensure the organic solvent extraction is performed promptly after quenching the reaction. - If possible, perform the reaction under anhydrous conditions to minimize water carryover into the workup. |
| Oily Product Instead of a Solid | Presence of Impurities : Residual solvents or unreacted starting materials can depress the melting point. Incomplete Reaction : Significant amounts of starting material may remain. | - Recrystallization : Attempt recrystallization from a suitable solvent system (see protocol below). Hexanes/ethyl acetate or toluene are good starting points.[2][3] - Column Chromatography : If recrystallization fails, column chromatography is a more rigorous purification method. A silica gel column with a hexane/ethyl acetate gradient is often effective.[4] |
| Product is Colored (Yellow to Brown) | Formation of Colored Byproducts : Side reactions during synthesis can generate colored impurities. Degradation : The product may be degrading due to heat or light exposure. | - Activated Carbon Treatment : During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.[5] - Column Chromatography : This is highly effective at separating colored impurities.[4] - Store the purified product in a cool, dark, and dry place. |
| Broad Melting Point Range | Presence of Impurities : A broad melting point is a classic indicator of an impure compound. | - Recrystallization : Perform one or more recrystallizations until a sharp melting point is achieved. - Column Chromatography : For stubborn impurities, chromatography is the preferred method. |
| TLC Shows Multiple Spots | Incomplete Reaction or Side Reactions : The crude product contains a mixture of compounds. | - Optimize Reaction Conditions : Re-evaluate the reaction time, temperature, and stoichiometry to drive the reaction to completion and minimize side products. - Purification : Employ column chromatography for separation of the components. Use TLC to guide the choice of solvent system for the column.[6] |
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect?
A1: The most common impurity is the corresponding sulfonic acid, 4-(2-thienyl)benzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride functional group.[1] Its presence can make the product appear oily or sticky and will broaden the melting point range. Careful, cold, and quick aqueous workup is crucial to minimize its formation.
Q2: How can I tell if my product has hydrolyzed to the sulfonic acid?
A2: There are a few indicators:
-
Physical Appearance: The sulfonic acid is often a gummy or oily substance, so its presence can prevent your product from solidifying.
-
Solubility: this compound is soluble in many organic solvents like dichloromethane and ethyl acetate, but insoluble in water. The sulfonic acid, being more polar, has some water solubility, especially in its salt form.
-
Spectroscopy: In an ¹H NMR spectrum, the protons on the benzene ring adjacent to the sulfonyl group will have slightly different chemical shifts for the sulfonyl chloride versus the sulfonic acid. The acidic proton of the sulfonic acid may also be visible, depending on the solvent used.
Q3: What are the best solvents for recrystallizing this compound?
A3: A good starting point for recrystallization is a two-solvent system.[7] A common and effective combination is a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a solvent in which it is poorly soluble (like hexanes or pentane).[2][3] You would dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Upon cooling, crystals should form. Single solvent recrystallization from a solvent like toluene or a mixture of ethanol and water can also be explored.[2][8] Always perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.[8]
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally recommended when:
-
Recrystallization fails to yield a pure product (e.g., the product remains oily, or the melting point is still broad).
-
The impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult.
-
A very high degree of purity is required for a subsequent reaction.
-
The crude product is a complex mixture with multiple components visible on a TLC plate.[6]
Q5: What is a suitable mobile phase for column chromatography of this compound?
A5: A gradient of ethyl acetate in hexanes is a standard and effective mobile phase for purifying aryl sulfonyl chlorides on a silica gel column.[3][4] You would typically start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact ratio should be determined by running TLC plates first to find a solvent system that gives your product an Rf value of around 0.2-0.4.[6]
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to just dissolve the solid. Gentle heating on a hot plate may be necessary. Do not overheat, as this can promote degradation.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet packing" method is often preferred to avoid air bubbles).[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder added to the column.
-
Elution: Elute the column with the chosen solvent system. If a gradient elution is needed, start with a lower polarity solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Impurity Removal Logic Diagram
Caption: Logic diagram illustrating which purification techniques are most effective for removing common impurities.
References
- Recrystallization 2. (n.d.). Retrieved January 18, 2026, from a general chemistry lab manual source.
- Recrystallization. (n.d.). Retrieved January 18, 2026, from a general chemistry lab manual source.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 18, 2026, from [Link]
- Column chromatography. (n.d.). Retrieved January 18, 2026, from a general chemistry lab manual source.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Van der Stelt, M., et al. (1975). Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, suprofen, and derivatives. Arzneimittelforschung, 25(10), 1495-1501.
- Li, Y., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127694.
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved January 18, 2026, from [Link]
-
Synthesis of benzene sulfonic acid - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
- Crystallization Solvents.pdf. (n.d.).
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (1961). U.S.
- Process for the preparation of benzenesulphonyl chloride. (1978). U.S.
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 18, 2026, from [Link]
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
-
Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- | SIELC Technologies. (2018, May 16). Retrieved January 18, 2026, from [Link]
-
Benzonitrile Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
2.4A: Macroscale Columns - Chemistry LibreTexts. (2024, August 18). Retrieved January 18, 2026, from [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542–563.
-
4-(2-methyl-1-thiophen-2-ylprop-1-enyl)benzonitrile - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-[2-(2-Pyridinyl)-ethenyl]-benzonitrile - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Managing Moisture Sensitivity of 4-(2-Thienyl)benzenesulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(2-Thienyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of this reagent. Our goal is to provide you with field-proven insights, robust protocols, and systematic troubleshooting strategies to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable intermediate in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters—moieties of significant interest in medicinal chemistry.[1][2] Its utility stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which makes it highly reactive toward nucleophiles like amines and alcohols.[3][4]
However, this reactivity is also its greatest liability. The compound reacts readily with water, undergoing hydrolysis to form the corresponding 4-(2-thienyl)benzenesulfonic acid.[3][5] This sulfonic acid is unreactive under typical sulfonamide formation conditions, meaning any hydrolysis of your starting material directly translates to a loss of yield and potential complications in product purification.[6] This guide provides a comprehensive framework for mitigating this challenge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What makes this compound so sensitive to moisture?
A: The sensitivity arises from the chemical nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electron deficiency on the sulfur center. This makes it a potent electrophile. Water, although a weak nucleophile, readily attacks this electrophilic sulfur atom. This initiates a hydrolysis reaction that displaces the chloride ion and ultimately forms the thermodynamically stable and unreactive sulfonic acid (R-SO₃H).[7][8][9] This process is often irreversible under standard reaction conditions.[3]
Q2: How should I properly store this reagent to ensure its longevity?
A: Proper storage is the first line of defense against degradation. The key is to minimize exposure to atmospheric moisture.
-
Primary Storage: Store the reagent in its original, tightly sealed container. For added protection, the container can be wrapped with Parafilm®.
-
Secondary Containment: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite™ or anhydrous calcium sulfate).
-
Inert Atmosphere: For long-term storage or for users of larger quantities, storing the reagent inside a nitrogen or argon-filled glove box is the gold standard.[10]
-
Temperature: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[11][12]
Q3: My this compound has developed a yellowish tint upon storage. Is it still usable?
A: A slight discoloration to yellow may occur over time and does not always indicate significant decomposition for every application. However, significant darkening suggests potential degradation, which can release byproducts like sulfur dioxide and hydrogen chloride.[13] For reactions that are sensitive to impurities or require precise stoichiometry, it is always best to use a fresh, colorless reagent. If you must use the discolored material, consider purification by recrystallization if a suitable procedure is available, or run a small-scale test reaction first to assess its viability.
Q4: What are the immediate signs of moisture contamination when I open or use the reagent?
A: Be observant for these red flags:
-
Fuming: The reagent may fume upon exposure to humid air. This is the result of a rapid reaction with atmospheric moisture, producing HCl gas.[11][14]
-
Clumping or Hardening: The solid reagent may appear clumpy or hardened, which can indicate partial hydrolysis on the surface of the particles.
-
Poor Solubility: If the reagent does not fully dissolve in a dry, non-protic solvent where it is known to be soluble, the insoluble material is likely the corresponding sulfonic acid.
Q5: What Personal Protective Equipment (PPE) is essential when handling sulfonyl chlorides?
A: A comprehensive PPE strategy is non-negotiable due to the corrosive nature of sulfonyl chlorides and their hydrolysis byproducts.[13][14]
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[13]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any damage before use.[11]
-
Body Protection: A chemical-resistant lab coat is mandatory. For larger quantities, an apron or impervious clothing may be necessary.[13]
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhaling vapors or HCl gas produced from hydrolysis.[12][13]
Section 2: Troubleshooting Guide for Reactions
This guide uses a question-and-answer format to address specific issues you may encounter during your experiments.
Q: My reaction yield is consistently low or zero. What is the primary suspect?
A: The overwhelming primary cause of low or no yield in sulfonamide or sulfonate ester synthesis is the hydrolysis of the sulfonyl chloride starting material .[5][6] As explained previously, moisture converts your active reagent into the inert sulfonic acid. To solve this, you must adopt strictly anhydrous reaction conditions. This involves not just using a "dry" solvent, but ensuring every component and every step of your process excludes water.
Q: I suspect my solvent is the source of moisture. How can I ensure it is truly anhydrous?
A: Commercially available "anhydrous" solvents are a good starting point, but their water content can increase after the bottle is opened. For highly sensitive reactions, it is best to dry or purify solvents in-house.
-
Method 1: Drying with Desiccants: Stirring the solvent over an appropriate drying agent and then filtering or decanting. Molecular sieves (3Å or 4Å) are a versatile and effective option for many common solvents.[15][16]
-
Method 2: Distillation: For the most rigorous applications, distillation from a suitable drying agent (e.g., calcium hydride for hydrocarbons and ethers) is the most effective method for achieving very low water content.[15][17]
Table 1: Recommended Drying Agents for Common Organic Solvents
| Solvent Class | Common Solvents | Recommended Drying Agent(s) | Incompatible Agents |
| Ethers | Diethyl ether, THF, Dioxane | Molecular Sieves (3Å), Sodium/Benzophenone, Activated Alumina | - |
| Halogenated | Dichloromethane (DCM), Chloroform | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀), Molecular Sieves (3Å) | Sodium metal (violent reaction) |
| Hydrocarbons | Hexanes, Toluene, Benzene | Calcium Hydride (CaH₂), Sodium/Benzophenone | - |
| Aprotic Polar | Acetonitrile (MeCN), DMF | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | - |
| Bases | Pyridine, Triethylamine (Et₃N) | Potassium Hydroxide (KOH), Calcium Hydride (CaH₂) | Acidic desiccants |
Note: Always consult safety literature before distilling solvents from reactive drying agents like sodium metal or calcium hydride.[17]
Q: I ran my reaction under what I thought were anhydrous conditions, but the yield is still poor. What else should I check?
A: If you are confident about your solvent, systematically re-examine every other component of the reaction. Use the troubleshooting workflow below to guide your investigation.
Visual Guide: Troubleshooting Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Section 3: Core Experimental Protocols
Adherence to strict, validated protocols is essential for success. The following are standard operating procedures for key workflows.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon Technique)
This protocol describes a common and accessible method for creating an anhydrous, oxygen-free reaction environment.[18][19]
-
Glassware Preparation:
-
Ensure the reaction flask (round-bottom flask), magnetic stir bar, and any other necessary glassware are completely clean.
-
Dry the glassware in an oven at >120 °C for at least 4 hours (or overnight).[20]
-
Alternatively, assemble the hot glassware and flame-dry it under a vacuum. Allow it to cool under vacuum.
-
-
Assembly and Inerting:
-
While the flask is still warm (but cool enough to handle with thick gloves), cap it with a rubber septum. Fold the septum over the neck for a tight seal.
-
Clamp the flask to a stand inside a fume hood.
-
Prepare a balloon filled with an inert gas (Nitrogen or Argon) and attach a needle. Insert the needle through the septum to create a positive pressure of inert gas.[19][21]
-
Insert a second, open needle (an "exit needle") through the septum to allow the air inside the flask to be displaced.[19]
-
Let the inert gas flush through the flask for 5-10 minutes.
-
Remove the exit needle first, then the gas inlet needle (if not leaving the balloon on). The flask is now under a static inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe.
-
To transfer liquids with a syringe: flush the syringe with inert gas first, draw up slightly more liquid than needed, invert the syringe and push out the gas bubble, dispense liquid to the exact volume mark, and then draw a small "buffer" of inert gas from the headspace of the reagent bottle before withdrawing the needle.[19][21]
-
Add solid reagents quickly by briefly removing the septum and adding the solid under a positive flow of inert gas, or use a solid addition funnel.
-
Visual Guide: Workflow for Handling this compound
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. fiveable.me [fiveable.me]
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- 20. moodle2.units.it [moodle2.units.it]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-(2-Thienyl)benzenesulfonyl chloride
<-48>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(2-Thienyl)benzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers encountering challenges, particularly low conversion rates, during its use in chemical synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent challenge in organic synthesis. The following section is structured to help you diagnose and resolve this issue when working with this compound.
Question 1: My sulfonylation reaction with this compound is showing low conversion. What are the most likely causes?
Several factors can contribute to low conversion rates in reactions involving sulfonyl chlorides. The primary areas to investigate are the quality of your reagents and the reaction conditions.
Core Areas for Investigation:
-
Reagent Quality: The purity of this compound is paramount. It is highly susceptible to hydrolysis.[1][2][3]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success.
-
Side Reactions: Undesired reaction pathways can consume starting material and lower the yield of your target product.
Below is a systematic workflow to pinpoint the root cause of low conversion.
Caption: Systematic troubleshooting logic for low conversion.
Question 2: How can I determine if my this compound has degraded, and what is the primary degradation pathway?
The most common degradation pathway for sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid.[1][2] This is often the primary culprit for reduced reactivity and low conversion rates.
Identifying Degradation:
-
Appearance: Pure this compound should be a solid.[4][5] A sticky or oily appearance can indicate the presence of the sulfonic acid hydrolysis product.
-
NMR Spectroscopy: Taking a ¹H NMR of a small sample can reveal the presence of the sulfonic acid. The proton signals of the sulfonic acid will be different from those of the sulfonyl chloride.
-
Melting Point: The melting point of this compound is reported to be in the range of 55-59 °C. A broad or depressed melting point can indicate the presence of impurities, including the hydrolysis product.
Protocol for a Quick Purity Check by ¹H NMR:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of your this compound in a deuterated solvent that is compatible with your reaction (e.g., CDCl₃, Acetone-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for additional peaks that could correspond to 4-(2-Thienyl)benzenesulfonic acid.
Question 3: What are the best practices for handling and storing this compound to prevent degradation?
Proper handling and storage are critical to maintaining the integrity of this reactive reagent.
| Best Practice | Rationale |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is often recommended).[1][4] |
| Handling | Handle the reagent in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. |
| Dispensing | Use dry syringes or spatulas for transferring the reagent. Avoid leaving the container open to the air for extended periods. |
| Solvents | Always use anhydrous solvents for your reactions. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. |
Question 4: My starting materials seem fine. How do I optimize the reaction conditions for better conversion?
If you've ruled out reagent degradation, the next step is to optimize the reaction conditions.
Base Selection:
A base is typically required to neutralize the HCl generated during the reaction.[6][7] The choice of base is crucial and depends on your nucleophile and solvent.
-
Organic Amine Bases (e.g., Triethylamine, Pyridine, DIPEA): These are commonly used in anhydrous organic solvents.[6] Pyridine can sometimes act as a nucleophilic catalyst.[6]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are milder bases and can be useful for sensitive substrates.
Solvent Selection:
The solvent solubilizes the reactants and can influence the reaction rate.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)): These are generally good choices for sulfonylation reactions.
-
Protic Solvents: Should generally be avoided as they can react with the sulfonyl chloride.
Temperature:
Many sulfonylation reactions proceed well at room temperature. However, for less reactive nucleophiles, gentle heating may be necessary. Conversely, for highly reactive systems, cooling the reaction mixture (e.g., to 0°C) can help control the reaction and minimize side products.
Experimental Protocol for Reaction Optimization:
A systematic approach to optimizing your reaction is to perform a small-scale screen of different bases and solvents.
-
Setup: In parallel, set up several small-scale reactions (e.g., in vials) under an inert atmosphere.
-
Variables: In each vial, use a different combination of base and solvent. Keep the stoichiometry of the reactants constant.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze the crude mixture to determine the conversion rate for each set of conditions.
Question 5: I'm reacting this compound with a primary amine and I'm seeing a significant amount of a byproduct. What could it be?
When using a primary amine as a nucleophile, a common side reaction is the formation of a disulfonamide, where two molecules of the sulfonyl chloride react with the amine.
Mechanism of Disulfonamide Formation:
After the initial formation of the desired sulfonamide, the remaining N-H proton is still acidic and can be deprotonated by the base, especially if a strong base or an excess of base is used. The resulting sulfonamide anion can then act as a nucleophile and react with another molecule of the sulfonyl chloride.
Caption: Formation of disulfonamide byproduct.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This helps to maintain a low concentration of the sulfonyl chloride and minimizes the chance of it reacting with the sulfonamide product.
-
Choice of Base: A milder base may be less likely to deprotonate the sulfonamide product.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound is a reactive electrophile. The sulfonyl chloride group is a good leaving group, and the sulfur atom is susceptible to nucleophilic attack.[11] It readily reacts with nucleophiles such as amines, alcohols, and water.[11][12]
Q2: Are there any known incompatible materials with this compound?
Yes, it is incompatible with strong oxidizing agents, strong bases, amines, and alcohols.[5] It also reacts with water.[3][5]
Q3: What analytical techniques are best for monitoring the progress of my reaction?
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of byproducts.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts by their mass-to-charge ratio.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product mixture.[8]
Q4: What are some common applications of this compound?
Derivatives of this compound are of interest in medicinal chemistry. Sulfonamides, which can be synthesized from this reagent, are a class of compounds with a wide range of biological activities, including antibacterial and anticancer properties.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions.
- BenchChem. (n.d.). 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | 160233-28-3.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- CymitQuimica. (2024). Safety Data Sheet - this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
- BLD Pharmatech. (n.d.). This compound | CAS NO. 209592-91-6.
- University of Waterloo. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Kokoszka, K., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry.
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- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
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- 4. arctomsci.com [arctomsci.com]
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- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 12. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 13. preprints.org [preprints.org]
Technical Support Center: Scale-Up of Reactions Involving 4-(2-Thienyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting advice for scaling up chemical reactions that involve 4-(2-thienyl)benzenesulfonyl chloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to transition your process from the laboratory bench to larger-scale production safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I need to consider when scaling up reactions with this compound?
A1: Sulfonyl chlorides as a class of compounds present several hazards that are amplified during scale-up.[1] Key concerns include:
-
Corrosivity: this compound and its reaction byproducts, such as hydrochloric acid (HCl), are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]
-
Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic nucleophiles.[1][3] This reaction generates corrosive HCl gas. On a larger scale, this exothermic reaction can be difficult to control.
-
Thermal Instability: While many aryl sulfonyl chlorides are relatively stable, it is crucial to assess the thermal stability of your specific reaction mixture. Some sulfonyl chlorides can decompose upon heating, releasing toxic fumes like sulfur dioxide and hydrogen chloride.[1]
-
Byproduct and Off-Gas Management: The generation of significant volumes of gaseous byproducts like HCl is a major challenge in scale-up.[4] A robust off-gas scrubbing system is essential to neutralize these corrosive and toxic gases.[4]
Q2: My reaction with this compound and an amine is sluggish on a larger scale. What could be the issue?
A2: Several factors can contribute to a decrease in reaction rate during scale-up:
-
Poor Mixing and Mass Transfer: Inefficient mixing is a common problem in larger reactors.[4] This can lead to localized "hot spots" or areas of low reagent concentration, reducing the overall reaction rate.[4] The choice of reactor and agitator design is critical for maintaining homogeneity.[4][5]
-
Insufficient Temperature Control: Sulfonylation reactions are often exothermic.[4] If the heat of reaction is not effectively removed, the bulk temperature may be lower than intended to avoid runaway conditions, thus slowing the reaction. Conversely, localized overheating can lead to side product formation.
-
Reagent Addition Rate: In the lab, reagents may be added quickly. On a larger scale, slow, controlled addition is necessary for safety and temperature management, which can extend the overall reaction time.[4]
Q3: I'm observing an increase in impurities, particularly the corresponding sulfonic acid, during the work-up of my large-scale reaction. How can I mitigate this?
A3: The formation of 4-(2-thienyl)benzenesulfonic acid is a common issue, often arising from the hydrolysis of the unreacted sulfonyl chloride during aqueous work-up.[6] Here’s how to address it:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis.[7]
-
Optimized Quenching: Carefully control the quenching process. Adding the reaction mixture to a cold, well-stirred aqueous solution can help dissipate heat and minimize hydrolysis of the product.[4][6]
-
Alternative Work-up Strategies:
-
Nucleophilic Quench: Before the main aqueous wash, consider quenching the excess sulfonyl chloride with a small amount of a nucleophile like methanol or ammonia.[8] This converts it to a more easily separable sulfonate ester or sulfonamide.[8]
-
Scavenger Resins: For challenging separations, especially in library synthesis or for high-purity requirements, amine-based scavenger resins can be highly effective at removing excess sulfonyl chloride.[8] The resin-bound sulfonamide is then simply removed by filtration.[8]
-
Q4: How do I choose the right solvent for scaling up my sulfonamide formation reaction?
A4: Solvent selection is critical for a successful scale-up. Consider the following:
-
Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction.
-
Boiling Point: A solvent with a suitable boiling point allows for effective temperature control and can facilitate reflux conditions if required.
-
Inertness: The solvent should not react with the sulfonyl chloride or other reagents. Common choices include polar aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran.[9]
-
Safety and Environmental Impact: For industrial applications, consider the toxicity, flammability, and environmental impact of the solvent. Toluene can be a suitable alternative to chlorinated solvents in some cases.[10]
-
Work-up: The solvent should allow for easy separation from the product and byproducts during the work-up phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction Stalls or is Incomplete | 1. Inefficient mixing leading to poor mass transfer.[4][5] 2. Temperature is too low. 3. Reagent degradation due to moisture.[7] | 1. Evaluate and optimize the reactor's agitation speed and impeller design. Consider using baffles to improve mixing. 2. Carefully monitor the internal reaction temperature and ensure it is maintained at the optimal level. Use reaction calorimetry to understand the heat flow.[10] 3. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere. |
| Low Yield | 1. Hydrolysis of the sulfonyl chloride during reaction or work-up.[6] 2. Formation of side products due to localized overheating.[4] 3. Inefficient extraction during work-up. | 1. Implement a carefully controlled, cold quenching procedure.[4][6] Consider a non-aqueous work-up or the use of scavenger resins.[8] 2. Improve thermal management through better reactor design, controlled reagent addition, or the use of a co-solvent to mitigate the exotherm.[4] 3. Perform multiple extractions during the work-up to ensure complete recovery of the product.[8] |
| Product Purity Issues | 1. Presence of the corresponding sulfonic acid.[6] 2. Formation of bis-sulfonated amine (if a primary amine is used). 3. Residual starting materials. | 1. Optimize the work-up to minimize hydrolysis (see Q3). Purification via recrystallization or chromatography may be necessary. 2. Use a controlled stoichiometry of the amine and consider adding it slowly to the sulfonyl chloride solution. 3. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) to ensure completion.[4] |
| Difficulties with Product Isolation | 1. Product is an oil and difficult to handle. 2. Emulsion formation during aqueous work-up.[11] | 1. Attempt to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography may be required. 2. Dilute the organic layer, add brine to the aqueous layer, or filter the mixture through a pad of celite to break the emulsion.[11] |
Experimental Protocols
General Protocol for Scale-Up of Sulfonamide Synthesis
This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.
-
Reactor Setup:
-
Equip a suitably sized, clean, and dry reactor with an overhead stirrer, a temperature probe, a condenser with a nitrogen/argon inlet, and an addition funnel.
-
Ensure the reactor is connected to a scrubbing system to neutralize HCl off-gas.[4]
-
-
Reagent Preparation:
-
Charge the reactor with this compound and an anhydrous, inert solvent (e.g., dichloromethane).
-
In a separate vessel, dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the sulfonyl chloride solution to a predetermined temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Slowly add the amine solution via the addition funnel, maintaining the internal temperature within a narrow range. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at the set temperature or warm to room temperature and stir until completion, as monitored by TLC or HPLC.[4]
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.[8]
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred, cold aqueous solution (e.g., water or a dilute acid).[4]
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product as necessary, for example, by crystallization or column chromatography.[4]
-
Workflow for Scavenger Resin Work-up
This method is ideal for removing trace amounts of unreacted sulfonyl chloride.[8]
-
Reaction Completion: Once the primary reaction is complete, add an amine-based scavenger resin (e.g., PS-Trisamine), typically 2-3 equivalents relative to the excess sulfonyl chloride, directly to the reaction mixture.[8]
-
Agitation: Stir or shake the resulting slurry at room temperature for 1-16 hours, depending on the reactivity of the sulfonyl chloride.[8]
-
Filtration: Filter the reaction mixture to remove the resin.[8]
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete product recovery.[8]
-
Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the crude product.[8]
Visualizations
Caption: Key considerations for scaling up sulfonyl chloride reactions.
Caption: Troubleshooting flowchart for common scale-up issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- NOAA. (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride. CAMEO Chemicals.
- Kuttruff, C. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- ICSC. (n.d.). METHANESULFONYL CHLORIDE.
- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
- ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Identifying Byproducts in 4-(2-Thienyl)benzenesulfonyl Chloride Reactions by LC-MS
Welcome to the technical support center for the analysis of 4-(2-thienyl)benzenesulfonyl chloride and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine foundational chemical principles with practical, field-proven methodologies to troubleshoot common challenges and ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis or subsequent reactions of this compound?
A1: The primary byproducts often arise from the inherent reactivity of the sulfonyl chloride group and the nature of the thiophene ring.[1][2] Key potential byproducts include:
-
Hydrolysis Product: 4-(2-Thienyl)benzenesulfonic acid is formed by the reaction of the sulfonyl chloride with water. This is a very common byproduct, especially if the reaction is worked up under aqueous conditions or if solvents are not rigorously dried.[3][4]
-
Desulfonylated Product: 2-Phenylthiophene can be formed through the loss of the SO₂Cl group, a process known as desulfonylation. This can sometimes be catalyzed by transition metals like palladium.[5][6]
-
Dimerization/Coupling Products: Self-condensation or coupling reactions can occur under certain conditions, leading to higher molecular weight impurities.
-
Ring-Opened or Rearranged Products: While the thiophene ring is aromatic and relatively stable, harsh reaction conditions can sometimes lead to its degradation.[7][8]
-
Byproducts from Reactions with Solvents: Nucleophilic solvents like methanol or acetonitrile can react with the highly electrophilic sulfonyl chloride to form corresponding esters or other adducts.[2]
Q2: My LC-MS data shows a peak with a mass corresponding to my starting material plus 41 Da. What is this?
A2: A mass addition of 41 Da strongly suggests the formation of an acetonitrile adduct, [M+CH₃CN+H]⁺. This is a common observation in electrospray ionization (ESI) when acetonitrile is used as a component of the mobile phase.[9][10] While often just an in-source phenomenon, it's crucial to confirm that it's not a stable byproduct from the reaction itself, especially if acetonitrile was used as a reaction solvent.
Q3: I am seeing a peak that corresponds to the loss of 64 Da from my product. What could this be?
A3: A neutral loss of 64 Da is highly characteristic of the loss of sulfur dioxide (SO₂). This is a common fragmentation pathway for sulfonyl-containing compounds in the mass spectrometer and can also be indicative of a desulfonylation reaction occurring during the synthesis.[11]
Q4: How can I differentiate between an in-source fragment or adduct and a genuine reaction byproduct?
A4: This is a critical analytical challenge. Here’s a systematic approach:
-
Vary In-Source Energy: Gradually decrease the fragmentor or cone voltage in the MS source. If the peak intensity of the species decreases relative to the main analyte, it is likely an in-source fragment. Adducts can also be influenced by source conditions.
-
Chromatographic Separation: A genuine byproduct should ideally be chromatographically separated from the main peak. If the species co-elutes perfectly under various gradient conditions, it is more likely an in-source phenomenon.
-
Change Mobile Phase Composition: Replace acetonitrile with methanol (if compatible with your chromatography) and see if the +41 Da adduct disappears.[12]
-
Re-analyze a Purified Sample: If you can isolate a pure fraction of your main compound and re-inject it, the presence of the same "byproduct" peaks would confirm their origin as artifacts of the LC-MS process.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the LC-MS analysis of your this compound reaction mixture.
Issue 1: Poor Peak Shape or No Elution of the Sulfonyl Chloride
| Potential Cause | Explanation | Recommended Solution |
| On-Column Hydrolysis | The sulfonyl chloride is highly reactive and can hydrolyze to the sulfonic acid on the column, especially with high aqueous mobile phase content at the beginning of the gradient.[13] | 1. Sample Preparation: Dilute the sample in a dry, aprotic solvent like acetonitrile or dichloromethane immediately before injection.[14] 2. Modify Gradient: Start with a higher percentage of organic solvent in your gradient to minimize initial exposure to water. 3. Lower Column Temperature: Reduce the column temperature to decrease the rate of hydrolysis. |
| Irreversible Binding | Highly reactive compounds can sometimes bind irreversibly to active sites on the column packing material or stainless steel components of the LC system. | 1. Use a Different Column: Test a column with a different stationary phase or one that is known to be more inert. 2. Passivate the System: Flush the LC system with a passivating agent if metal-adduct formation is suspected. |
Issue 2: Complex Mass Spectra with Many Unidentifiable Peaks
| Potential Cause | Explanation | Recommended Solution |
| Multiple Byproducts | The reaction may be less selective than anticipated, producing a wide array of side products. | 1. High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements. This allows for the confident assignment of elemental compositions to the unknown peaks. 2. MS/MS Fragmentation: Perform tandem MS (MS/MS) on the major unknown peaks. The fragmentation patterns can provide structural clues. For instance, the loss of SO₂ (64 Da) or Cl (35/37 Da) are indicative of sulfonyl chloride derivatives.[11][15] |
| Solvent Adducts and Clusters | In ESI, analytes can form adducts with solvent molecules (acetonitrile, water) or metal ions (Na⁺, K⁺).[12][16] | 1. Identify Common Adducts: Systematically check for masses corresponding to [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, and [M+CH₃CN+H]⁺. 2. Improve Solvent Quality: Use high-purity, LC-MS grade solvents to minimize metal ion contamination.[16] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Explanation | Recommended Solution |
| Sample Instability | This compound and related intermediates can be unstable in solution over time, especially in the presence of nucleophiles or water. | 1. Fresh is Best: Prepare samples immediately before analysis. 2. Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) to slow down degradation. |
| Carryover | Reactive analytes can be "sticky" and lead to carryover between injections. | 1. Optimize Needle Wash: Use a strong, aprotic solvent in the needle wash solution. 2. Blank Injections: Run blank solvent injections after samples with high concentrations to ensure the system is clean. |
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed to minimize the degradation of the reactive sulfonyl chloride before analysis.
-
Quenching (if necessary): If the reaction is ongoing, quench it by adding a non-nucleophilic acid or base scavenger, depending on the reaction conditions.
-
Dilution: Immediately take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Solvent: Dilute the aliquot in a volumetric flask (e.g., 10 mL) with dry, LC-MS grade acetonitrile. This minimizes hydrolysis.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
Analysis: Place the vial in a cooled autosampler and analyze as soon as possible.
Data Table 1: Common Ions and Byproducts for this compound Reactions
(Assuming a nominal molecular weight of 258.7 g/mol for C₁₀H₇ClO₂S₂)
| Compound/Ion | Formula | Expected m/z [M+H]⁺ | Notes |
| Starting Material | C₁₀H₇ClO₂S₂ | 259.0 | Isotopic pattern for Cl (³⁵Cl/³⁷Cl) should be present. |
| Hydrolysis Product | C₁₀H₈O₃S₂ | 241.0 | Loss of HCl, addition of H₂O. |
| Desulfonylated Product | C₁₀H₈S | 161.0 | Loss of SO₂Cl group, addition of H. |
| Acetonitrile Adduct | [C₁₀H₇ClO₂S₂ + CH₃CN + H]⁺ | 300.0 | [M+41+H]⁺. Common in ESI with ACN mobile phase.[9] |
| Sodium Adduct | [C₁₀H₇ClO₂S₂ + Na]⁺ | 281.0 | [M+Na]⁺. Common salt adduct. |
| Dimer (Example) | C₂₀H₁₄O₄S₄ | 463.0 | Example of a potential self-reaction product. |
Visualizing Byproduct Formation Pathways
The following diagram illustrates the primary pathways leading to common byproducts.
Caption: Major byproduct formation pathways.
Visualizing the LC-MS Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing analytical issues.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. agilent.com [agilent.com]
Validation & Comparative
comparing reactivity of 4-(2-Thienyl)benzenesulfonyl chloride vs benzenesulfonyl chloride
An In-Depth Technical Guide to the Comparative Reactivity of 4-(2-Thienyl)benzenesulfonyl Chloride vs. Benzenesulfonyl Chloride
Authored by a Senior Application Scientist
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount. Sulfonyl chlorides are a critical class of reagents, primarily used for the synthesis of sulfonamides and sulfonate esters—moieties prevalent in a vast array of pharmaceuticals.[1] This guide provides a detailed comparison of the reactivity of this compound and the parent compound, benzenesulfonyl chloride, grounded in mechanistic principles and supported by experimental design.
The core difference between these two molecules lies in the substituent at the para-position of the benzene ring. Understanding how the introduction of a 2-thienyl group, an electron-rich heteroaromatic system, modulates the electrophilicity of the sulfonyl sulfur is key to predicting and controlling reaction outcomes.
The Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center
The characteristic reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[2] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism. A nucleophile attacks the sulfur center, leading to a trigonal bipyramidal transition state, which then collapses to expel the chloride ion, an excellent leaving group.[2][3][4]
The rate of this reaction is critically dependent on the electron density at the sulfur atom. Any substituent on the aryl ring that alters this electron density will directly impact the reagent's reactivity.
Caption: Electronic effects of the 2-thienyl group leading to decreased reactivity.
Supporting Quantitative Data
While direct kinetic comparison data for this compound is not readily available in the searched literature, the Hammett relationship allows for robust predictions based on data from other substituted benzenesulfonyl chlorides. Studies consistently show that electron-donating groups decrease the rate of nucleophilic substitution, while electron-withdrawing groups increase it. [3][5]
| Substituent (at para-position) | Electronic Effect | Relative Rate of Hydrolysis (Illustrative) |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Faster [5][6] |
| -H (None) | Reference (Benzenesulfonyl chloride) | Baseline [7] |
| -CH₃ | Weak Electron-Donating | Slower [5] |
| -Thienyl (Predicted) | Electron-Donating | Slower |
| -N(CH₃)₂ | Strong Electron-Donating | Much Slower [3]|
This table illustrates the well-established trend. The electron-donating 2-thienyl group is expected to place the reactivity of TBSC below that of benzenesulfonyl chloride, likely in a similar range to other moderately electron-donating groups.
Experimental Protocol: A Self-Validating Competitive Reaction
To empirically validate the predicted reactivity difference, a competitive reaction is the most direct and elegant method. This protocol is designed to provide a clear, quantitative measure of the relative reactivity of TBSC and BSC.
Objective: To determine the relative rate of sulfonamide formation by reacting an equimolar mixture of TBSC and BSC with a limiting amount of a nucleophile.
Materials:
-
This compound (TBSC)
-
Benzenesulfonyl chloride (BSC)
-
Aniline (or other primary amine nucleophile)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as base)
-
Internal Standard (e.g., dodecane)
-
HPLC or GC-MS system for analysis
Protocol:
-
Preparation: Accurately weigh equimolar amounts (e.g., 1.0 mmol each) of TBSC and BSC and dissolve them in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Add a known amount of the internal standard (e.g., 0.5 mmol).
-
Causality: Using equimolar amounts ensures that the initial concentrations do not bias the outcome. The internal standard is crucial for accurate quantification by correcting for variations in sample injection volume.
-
-
Equilibration: Cool the solution to 0 °C in an ice bath.
-
Causality: Starting the reaction at a controlled, low temperature prevents an uncontrolled exotherm and allows for more precise kinetic control.
-
-
Initiation: Prepare a solution of the limiting nucleophile, aniline (0.5 mmol, 0.5 equivalents), and the base, TEA (1.1 mmol), in DCM (5 mL). Add this solution dropwise to the stirred sulfonyl chloride mixture over 5 minutes.
-
Causality: Using a limiting amount of the nucleophile is the core of the experiment. The two sulfonyl chlorides will "compete" for this limited reagent. The product ratio will directly reflect their relative reactivity. The base is required to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.
-
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC or a preliminary GC-MS injection to ensure consumption of the aniline.
-
Quenching & Workup: Quench the reaction by adding 1M HCl (15 mL) to the flask. Separate the organic layer, wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The acid wash removes the excess base and any remaining aniline. The bicarbonate wash removes any residual acid.
-
-
Analysis: Analyze the final organic solution by HPLC or GC-MS. Identify the peaks corresponding to the internal standard, the unreacted sulfonyl chlorides, and the two resulting sulfonamide products (N-phenylbenzenesulfonamide and N-phenyl-4-(2-thienyl)benzenesulfonamide).
-
Calculation: The ratio of the two sulfonamide products, corrected by the response factor relative to the internal standard, gives the relative reactivity ratio (kTBSC / kBSC).
Caption: Experimental workflow for the competitive reactivity study.
Conclusion and Outlook
Based on fundamental principles of physical organic chemistry, This compound is predicted to be less reactive towards nucleophiles than benzenesulfonyl chloride. This reduced reactivity is a direct consequence of the electron-donating nature of the 2-thienyl substituent, which decreases the electrophilicity of the sulfonyl sulfur atom.
References
-
Rogachev, V., et al. (2019). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455. Available at: [Link]
-
Lyapkalo, I. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(21), 5030. Available at: [Link]
-
Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3014–3017. Available at: [Link]
-
King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society. Available at: [Link]
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Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC. Available at: [Link]
-
Arco, S. D., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Arkivoc, 2022(3), 44-77. Available at: [Link]
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Lyapkalo, I. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Organic Chemistry International. Available at: [Link]
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King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
Lyapkalo, I. M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
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Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]
-
Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Gayo, L. M., & Showalter, H. D. H. (1996). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 61(23), 8279–8282. Available at: [Link]
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University of Calgary. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary. Available at: [Link]
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-
Science.gov. hammett substituent constants: Topics. Science.gov. Available at: [Link]
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Cava, M. P., & Beye, N. (1994). Condensed Thiophenes and Selenophenes: Thionyl Chloride and Selenium Oxychloride as Sulfur and Selenium Transfer Reagents. ResearchGate. Available at: [Link]
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biological activity of 4-(2-thienyl)benzenesulfonyl chloride derivatives vs other sulfonamides
Beginning Data Collection
I'm starting with focused Google searches to get a grasp on the biological activities of 4-(2-thienyl)benzenesulfonyl chloride derivatives and other sulfonamides. I'm prioritizing relevant data and will be collating this information to form a foundation for my analysis.
Expanding Search Parameters
I'm expanding my initial Google searches to incorporate anticancer, antimicrobial, and enzyme inhibition properties of the target compounds. I'm simultaneously looking for established experimental protocols and comparative studies. My aim is a detailed comparison guide, starting with sulfonamides and the specific features of this compound derivatives. I'll then create sections on biological activities, backed by citations and Graphviz diagrams to visualize concepts.
Developing Protocol Framework
I'm now focusing on specific experimental protocols. I'm actively seeking methods for cytotoxicity (like MTT assays), antimicrobial tests (such as agar diffusion), and enzyme inhibition assays related to sulfonamides and the derivatives of interest. My immediate goal is to collect these to use in the comparison guide. I am also searching for ways to quantitatively compare these compounds.
Framing the Sulfonamides
I'm starting by establishing sulfonamides as a foundational structure in medicinal chemistry. The goal is to set the stage for a detailed comparison of the biological activity of this compound derivatives. I'm focusing on the introduction, intending to clearly highlight their significance before diving into the specifics.
Comparing Sulfonamide Structures
I've just expanded the introduction to emphasize sulfonamides as a privileged scaffold. I'm focusing on the broad range of biological activities, and I'm about to highlight the significance of the thiophene ring in the this compound derivatives. I'll clearly state the purpose: a comparison guide for their activities versus other sulfonamides.
Detailing Biological Comparisons
Now, I'm working to articulate the structural core and key comparisons, and the plan is in motion. I'm moving toward a graphical representation using Graphviz to visually highlight the differences between sulfonamides, especially the thienyl-phenyl and other sulfonamide classes. The goal is to set the stage for discussing the comparative biological activities.
Charting Activity Comparisons
I'm now focusing on a detailed comparison plan, starting with anticancer activity. I'll outline the potential of sulfonamides, generally, and then delve into the specifics of thienyl-containing derivatives and their reported cytotoxicities. I'll create a table summarizing IC50 values. I will then expand on antimicrobial activity, and compare the antibacterial aspects of thienyl sulfonamides to other classes.
Outlining Activity Summaries
I'm now outlining the detailed activity comparisons. The structure is set for an in-depth dive into anticancer activity, comparing thienyl derivatives with other classes. Then, I'll move on to antibacterial aspects. The goal is a comprehensive guide with data-driven comparisons, and I'm planning to use tabulated IC50 and MIC values. Then I'll dive into an in-depth dive on enzyme inhibition.
Expanding Activity Summaries
I'm now integrating information from the literature to compare anticancer activity, including data from thiophene derivatives and other classes. I'm building a table to show IC50 values. Following that, I'll compare the antimicrobial activity, and expand on the mechanism of enzyme inhibition. I'll expand on protocols for relevant assays.
Integrating Thiophenes with Data
I'm now integrating information from the literature, especially on how incorporating the thiophene ring modifies activity compared to other sulfonamides. I'm focusing on creating structured tables that summarize and compare data on anticancer and antimicrobial activities, using published IC50 and MIC values. I'll expand on enzyme inhibition.
A Senior Application Scientist's Guide to Purity Assessment of 4-(2-Thienyl)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing.[1][2][3] Impurities introduced at any stage can have cascading effects, potentially altering the efficacy and safety profile of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of analytical methods for the purity assessment of 4-(2-Thienyl)benzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind the methodological choices.
The Criticality of Purity in Pharmaceutical Intermediates
This compound is a reactive molecule, and its synthesis can lead to various impurities, including starting materials, by-products, and degradation products.[4] Ensuring the purity of this intermediate is paramount as it directly impacts the quality and stability of the subsequent API.[5] Regulatory bodies worldwide mandate stringent purity thresholds for all pharmaceutical components to guarantee patient safety.[2]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Here, we compare the most commonly employed techniques for this compound.
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity assessment, quantification of non-volatile impurities | High | Excellent | Versatile for a wide range of compounds, high resolution.[5][6] | Can be destructive, requires soluble samples. |
| GC-MS | Purity assessment, identification of volatile impurities | High | Excellent | High sensitivity and specificity, provides structural information.[1][6] | Not suitable for non-volatile or thermally labile compounds.[6] |
| NMR Spectroscopy | Structural elucidation, quantification (qNMR) | Moderate | Excellent | Non-destructive, provides detailed structural information.[5][6] | Lower sensitivity compared to chromatographic methods.[6] |
| Mass Spectrometry | Molecular weight determination, impurity identification | High | Good | High sensitivity, provides molecular weight and fragmentation data.[1][6] | Typically coupled with a separation technique for complex mixtures.[6] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC is a powerful and versatile technique for separating and quantifying this compound and its potential non-volatile impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly employed to achieve optimal separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality in HPLC Method Development:
The choice of a C18 column is based on the nonpolar nature of the phenyl and thienyl rings in the analyte. The use of a gradient elution is crucial for resolving impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Approach for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample. Due to the reactive nature of the sulfonyl chloride group, derivatization is often employed to enhance thermal stability and chromatographic performance.[6]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh about 5 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent like dichloromethane.
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its more stable sulfonamide derivative.[6]
-
-
Sample Preparation: Dilute the derivatized sample to an appropriate concentration with the solvent.
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure efficient vaporization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate components with different boiling points.
-
MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
-
Data Analysis: Purity is assessed by comparing the peak area of the derivatized main component to the total peak area. The mass spectra of impurity peaks are used for identification by comparison with spectral libraries.
Rationale for Derivatization:
Sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector.[6] Conversion to the corresponding sulfonamide increases the thermal stability and improves the chromatographic peak shape, leading to more accurate and reliable quantification.
Caption: Workflow for GC-MS purity assessment with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure and Purity
NMR spectroscopy is a powerful tool for both the structural confirmation of this compound and its purity assessment. ¹H NMR is particularly useful for quantitative analysis (qNMR) when an internal standard is used.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., maleic acid).
-
Add approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and standard.[6]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Why Aprotic Solvents are Essential:
Sulfonyl chlorides are reactive towards protic solvents like water or methanol.[7] Using aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) prevents the degradation of the analyte during the NMR experiment, ensuring accurate results.[6]
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Mass Spectrometry (MS): A Highly Sensitive Detection Method
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of impurities.[6] It is most powerful when coupled with a separation technique like HPLC or GC.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M+): The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6]
-
Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[6]
Conclusion: A Multi-faceted Approach to Purity Assessment
A comprehensive purity assessment of this compound often requires a combination of analytical techniques. While HPLC is the workhorse for routine purity testing and quantification of non-volatile impurities, GC-MS is invaluable for identifying and quantifying volatile contaminants. NMR spectroscopy provides definitive structural confirmation and an alternative, non-destructive method for quantification. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- API Intermediates Production Purity | Arborpharmchem. (2024-06-18).
- How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024-10-01).
- How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc.
- The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
- Purity determination and evaluation of new drug substances - PubMed. J Pharm Biomed Anal. 1986;4(6):725-32.
- Benzenesulfonyl chloride - Wikipedia.
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- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Sulfonylation with 4-(2-Thienyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone pharmacophore. Its prevalence in a wide array of therapeutic agents necessitates efficient and robust methods for its synthesis. The reaction of a sulfonyl chloride with an amine is the most direct route to this critical functional group. This guide provides an in-depth comparative analysis of various catalysts for the sulfonylation of amines with the versatile building block, 4-(2-Thienyl)benzenesulfonyl chloride. We will delve into the mechanistic nuances of different catalytic systems, present comparative experimental data, and provide a detailed experimental protocol for a high-performing catalytic system.
The Crucial Role of Catalysis in Sulfonylation
The sulfonylation of an amine with a sulfonyl chloride, while seemingly straightforward, is often sluggish and can be plagued by side reactions without the intervention of a catalyst. The primary role of the catalyst is to activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine. Additionally, a basic catalyst can act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and substrate scope. Factors such as the nucleophilicity of the amine, the steric hindrance of both coupling partners, and the desired reaction conditions (temperature, solvent) all play a role in determining the optimal catalyst.
A Comparative Analysis of Catalytic Systems
The sulfonylation of amines with this compound can be effectively catalyzed by a range of compounds, broadly categorized as base catalysts, metal-based catalysts, and organocatalysts. Below, we compare the performance of representative catalysts from each class.
Base Catalysts: The Traditional Workhorses
Simple organic bases are the most common catalysts for sulfonylation reactions. Their primary role is to activate the amine nucleophile and neutralize the HCl byproduct. However, certain bases can also act as nucleophilic catalysts, significantly accelerating the reaction.
-
Pyridine and Triethylamine (TEA): These tertiary amines are widely used as both catalysts and acid scavengers.[1] They operate through a general base catalysis mechanism, where they deprotonate the amine, increasing its nucleophilicity. Pyridine can also act as a nucleophilic catalyst, though it is less effective in this role than DMAP. While effective for many simple amines, their catalytic activity can be limited with less nucleophilic or sterically hindered amines. The reaction of aniline with benzenesulfonyl chloride using pyridine as a base proceeds to completion, yielding the corresponding sulfonamide.[1]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for sulfonylation reactions.[2][3] Its enhanced activity stems from its ability to react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[2] This intermediate is much more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself. DFT calculations have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than that of the corresponding intermediate with less nucleophilic pyridines like collidine.[3] The use of DMAP can significantly reduce reaction times and improve yields, especially for challenging substrates.[4]
Metal-Based Catalysts: Emerging Alternatives
While less common than base catalysis for simple sulfonamide formation, certain metal oxides and complexes have shown promise in promoting sulfonylation reactions.
-
Zinc Oxide (ZnO): ZnO nanoparticles have been reported as an efficient and reusable catalyst for the sulfonylation of amines under solvent-free conditions.[5] In a comparative study for the sulfonylation of aniline with p-toluenesulfonyl chloride, ZnO (1 mol%) provided a 95% yield at room temperature.[5] The catalytic activity of ZnO is attributed to its Lewis acidic sites, which can coordinate to the sulfonyl chloride and activate it towards nucleophilic attack.
Organocatalysts: A Frontier in Asymmetric Sulfonylation
While this guide focuses on general sulfonylation, it is worth noting the emergence of chiral organocatalysts for enantioselective sulfonylation reactions, particularly in the desymmetrization of meso-diols. These catalysts, often based on peptide or thiourea scaffolds, can create stereogenic centers at the sulfur atom or on the substrate.
Performance Comparison of Selected Catalysts
The following table summarizes the performance of various catalysts for the sulfonylation of amines with aryl sulfonyl chlorides, based on data from the literature. While the substrates are not identical in all cases, this table provides a useful comparison of the relative efficacy of different catalytic systems.
| Catalyst/Base | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Aniline | Benzenesulfonyl chloride | DCM | 0 - 25 | Several | 100 | [1] |
| Triethylamine | Aniline | Benzenesulfonyl chloride | THF | RT | 6 | 86 | [1] |
| DMAP | Various primary amines | o-NBS-Cl | DCM | RT | - | High | [2][3] |
| ZnO (1 mol%) | Aniline | p-Toluenesulfonyl chloride | Solvent-free | RT | 0.25 | 95 | [5] |
| None (Control) | Aniline | p-Toluenesulfonyl chloride | Solvent-free | RT | 0.25 | 65 | [5] |
Note: o-NBS-Cl = 2-nitrobenzenesulfonyl chloride. The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Mechanistic Insights: Nucleophilic vs. General Base Catalysis
The mechanism of catalysis in sulfonylation reactions is crucial to understanding the differences in catalyst performance.
Caption: Mechanisms of Nucleophilic and General Base Catalysis in Sulfonylation.
As illustrated above, nucleophilic catalysts like DMAP directly participate in the reaction by forming a highly reactive intermediate. In contrast, general base catalysts such as pyridine and triethylamine activate the amine by deprotonation, which is a less efficient activation pathway.
Experimental Protocol: DMAP-Catalyzed Sulfonylation of an Amine with this compound
This protocol provides a general procedure for the efficient synthesis of a sulfonamide using DMAP as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.05 eq), triethylamine (1.5 eq), and DMAP (0.1 eq). Dissolve the mixture in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Experimental Workflow
The following diagram outlines the general workflow for catalyst screening and optimization in a sulfonylation reaction.
Caption: General workflow for catalyst screening and optimization in sulfonylation.
Conclusion
The choice of catalyst is a critical parameter in the synthesis of sulfonamides from sulfonyl chlorides and amines. While traditional bases like pyridine and triethylamine are effective in many cases, superior nucleophilic catalysts such as DMAP offer significant advantages in terms of reaction rate and efficiency, particularly for challenging substrates. Metal oxides like ZnO present a promising green alternative. A thorough understanding of the underlying catalytic mechanisms and a systematic approach to catalyst screening are essential for developing robust and efficient sulfonylation protocols in a research and drug development setting.
References
-
Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 859–866. [Link]
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ChemRxiv. [Link]
-
Gholap, A. R., & Chakor, N. S. (2011). Sulfonylation of anilines, alcohols and phenols under solvent free conditions using p-toluenesulfonyl chloride. E-Journal of Chemistry, 8(4), 1851-1856. [Link]
-
Xu, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 969588. [Link]
-
Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
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- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Scientist's Comparative Guide to the Applications of Substituted Benzenesulfonyl Chlorides
This guide offers an in-depth, comparative analysis of substituted benzenesulfonyl chlorides, a class of reagents fundamental to modern organic synthesis. Moving beyond a simple recitation of reactions, we will explore the nuanced interplay between substituent effects and reactivity, providing the experimental and mechanistic rationale necessary for researchers, chemists, and drug development professionals to make informed strategic decisions in their synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Introduction: Modulating Reactivity and Function
Substituted benzenesulfonyl chlorides are organosulfur compounds featuring a sulfonyl chloride group (-SO₂Cl) attached to a substituted benzene ring.[1] Their significance in organic chemistry stems from the high electrophilicity of the sulfur atom, making them powerful reagents for the synthesis of sulfonamides and sulfonate esters.[2] The true versatility of this reagent class, however, lies in the ability to modulate the reactivity of the sulfonyl chloride and the properties of the resulting product by varying the substituents on the aromatic ring. This guide will compare and contrast key examples to illuminate how these reagents are applied across the fields of medicinal chemistry, organic synthesis, and materials science.[1][3][4]
PART 1: The Synthesis of Sulfonamides in Medicinal Chemistry
The formation of the sulfonamide linkage is a cornerstone of pharmaceutical development, with this functional group being a key component in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[3] Benzenesulfonyl chlorides are the primary reagents for creating this critical bond.[3][4]
Comparative Analysis of Sulfonylating Agents for Amines
The choice of a substituted benzenesulfonyl chloride for amine sulfonylation is dictated by the desired reactivity and the stability of the resulting sulfonamide. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the sulfur atom, leading to a more reactive reagent, while sterically bulky groups can be used to control regioselectivity.
| Reagent | Structure | Key Advantages | Key Disadvantages | Primary Applications |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Cost-effective, solid, and easy to handle.[2] The resulting tosylamide is very stable. | The tosyl group is difficult to cleave, making it less suitable as a protecting group. | Formation of highly stable sulfonamides; derivatization of primary and secondary amines.[5][6] |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | O₂NC₆H₄SO₂Cl | Highly reactive due to the electron-withdrawing nitro group. The nosyl group is readily cleaved under mild nucleophilic conditions (e.g., thiols). | Can be too reactive for sensitive substrates. | Amine protection where mild deprotection is required; synthesis of complex molecules.[7] |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) | [(CH₃)₂CH]₃C₆H₂SO₂Cl | Extreme steric hindrance allows for selective sulfonylation of less hindered amines. | High cost; can exhibit low reactivity with sterically demanding amines. | Regioselective protection of primary amines in the presence of secondary amines. |
Experimental Protocol: Nosyl-Protection of a Primary Amine
This protocol details the protection of a primary amine using p-nitrobenzenesulfonyl chloride (NsCl), a common strategy in multi-step synthesis where subsequent removal of the protecting group is desired.
Materials:
-
Primary amine (1.0 equivalent)
-
p-Nitrobenzenesulfonyl chloride (NsCl) (1.05 equivalents)
-
Pyridine or Triethylamine (2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine, 2.0 eq.) and cool the solution to 0 °C using an ice bath.
-
Slowly add NsCl (1.05 eq.) portion-wise, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the pure nosyl-protected amine.
Causality Behind Experimental Choices:
-
Base (Pyridine/Triethylamine): The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl.[2] The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[8][9] Anhydrous solvents are critical to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Temperature Control: The reaction is exothermic. Starting at 0 °C mitigates potential side reactions and ensures controlled formation of the product.
Mechanistic Pathway of Sulfonamide Formation
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate which then collapses, expelling the chloride as a leaving group.
Caption: General mechanism for sulfonamide synthesis.
PART 2: Sulfonate Esters as Leaving Groups in Synthesis
Benzenesulfonyl chlorides readily react with alcohols to form sulfonate esters. The resulting sulfonate group (e.g., tosylate, nosylate) is an excellent leaving group, far superior to the original hydroxyl group, thus "activating" the alcohol for subsequent nucleophilic substitution or elimination reactions.[6][10]
Performance Comparison of Reagents for Alcohol Activation
| Reagent | Structure | Key Advantages | Key Disadvantages | Primary Applications |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Forms stable, crystalline tosylates which are easily purified. Widely used and predictable.[5] | Less reactive than other options; may require elevated temperatures for hindered alcohols. | General activation of primary and secondary alcohols for Sₙ2 reactions. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Mesylates are more reactive leaving groups than tosylates. MsCl is a liquid and often reacts faster at lower temperatures. | Less crystalline products can be harder to purify. | Activating alcohols where a more reactive leaving group is needed. |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | O₂NC₆H₄SO₂Cl | Nosylates are highly reactive leaving groups. | Can be prone to side reactions; nosylate group itself can be a target for nucleophiles. | Activation of less reactive alcohols; when very high reactivity is required. |
Experimental Workflow: Tosylation of a Primary Alcohol
The following workflow illustrates the standard procedure for converting an alcohol into a tosylate, a ubiquitous transformation in organic synthesis.
Caption: Standard workflow for the tosylation of an alcohol.
PART 3: Advanced and Emerging Applications
Beyond these classical transformations, substituted benzenesulfonyl chlorides are employed in more specialized areas.
-
Polymer Chemistry: They serve as coupling agents or functionalizing reagents for polymers. For instance, the reaction of benzenesulfonyl chloride with appropriate monomers or polymer backbones can introduce sulfonate groups, creating materials like ion-exchange resins or specialized membranes.[4]
-
Analytical Chemistry: Derivatization of alcohols and amines with a sulfonyl chloride containing a chromophore or fluorophore can enhance their detection and quantification in chromatographic techniques like HPLC or LC-MS.[4]
Conclusion
Substituted benzenesulfonyl chlorides represent a remarkably versatile class of reagents, whose utility is central to countless synthetic routes in both academic and industrial laboratories. By understanding the electronic and steric effects of the aromatic substituents, chemists can select the optimal reagent to act as a protecting group, an activating agent, or a functional linker. The comparative data and detailed protocols provided in this guide are intended to empower scientists to leverage the full potential of these indispensable synthetic tools, enabling the efficient and rational construction of complex molecular architectures.
References
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Title: Benzenesulfonyl chloride - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: ResearchGate URL: [Link]
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Title: Synthetic applications of p-toluenesulfonyl chloride: A recent update Source: SVKM's Institute of Pharmacy URL: [Link]
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Title: Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides Source: YouTube URL: [Link]
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Title: Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry URL: [Link]
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Title: Benzenesulfonyl chloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Comparative Guide to the Mechanism of Action of Bioactive 4-(2-thienyl)benzenesulfonyl Chloride Derivatives
This guide provides an in-depth technical analysis of the mechanism of action of bioactive compounds derived from 4-(2-thienyl)benzenesulfonyl chloride. As a reactive chemical intermediate, this compound serves as a versatile scaffold for the synthesis of a range of bioactive molecules, primarily sulfonamides. Our exploration will focus on two principal classes of enzymatic targets for these derivatives: carbonic anhydrases and serine proteases. We will dissect the molecular mechanisms of inhibition, present comparative experimental data against established inhibitors, and provide detailed protocols for researchers to validate these interactions in their own laboratories.
Section 1: Inhibition of Carbonic Anhydrases: A Primary Mechanism of Action
The benzenesulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a major target class for derivatives of this compound. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in pH homeostasis, fluid secretion, and CO2 transport.[1]
Molecular Mechanism of Carbonic Anhydrase Inhibition
The active site of human carbonic anhydrases (hCAs) contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[2] This zinc-bound water is the catalytic nucleophile. In its deprotonated hydroxide form, it attacks a CO2 molecule that has entered the active site, converting it to bicarbonate.
Sulfonamide inhibitors, such as those derived from this compound, function as potent, non-competitive inhibitors.[1] The mechanism relies on the deprotonated sulfonamide group (-SO₂NH⁻) acting as a transition-state analog that binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule.[1][2] This coordination is stabilized by further hydrogen bonding interactions with active site residues, such as Thr-199, effectively shutting down the enzyme's catalytic cycle.[1] The well-characterized diuretic and anti-glaucoma drug, Acetazolamide (AAZ), operates via this precise mechanism.[3][4]
Comparative Performance Analysis
Research into thienyl-substituted benzenesulfonamides has demonstrated their efficacy as inhibitors of cytosolic hCA isoforms I and II. The data below compares the inhibition constants (Ki) of novel thienyl-pyrazoline benzenesulfonamides with the clinically used drug, Acetazolamide.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Thienyl-Pyrazoline Derivative 1 | hCA I | 232.16 | [5] |
| Thienyl-Pyrazoline Derivative 2 | hCA I | 637.70 | [5] |
| Acetazolamide (AAZ) | hCA I | 250 | [6] |
| Thienyl-Pyrazoline Derivative 1 | hCA II | 342.07 | [5] |
| Thienyl-Pyrazoline Derivative 2 | hCA II | 455.80 | [5] |
| Acetazolamide (AAZ) | hCA II | 12 | [2] |
Note: Thienyl-Pyrazoline Derivatives are examples from the cited literature to demonstrate the activity of this class of compounds.[5]
From this data, it is evident that thienyl-substituted benzenesulfonamides exhibit potent, nanomolar-range inhibition of hCA I, comparable to Acetazolamide.[5] While their inhibition of hCA II is slightly less potent than Acetazolamide in these examples, they remain highly effective inhibitors.[2][5] The thiophene moiety can be further functionalized to tune the binding affinity and isoform selectivity. For instance, a 4-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)benzenesulfonamide derivative (Compound S8 from another study) showed a Kᵢ of 2.16 nM against hCA I and 2.25 nM against hCA II, demonstrating exceptionally high potency.[7]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol outlines the determination of CA inhibitory activity by measuring the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a pH indicator. The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of reactants and measurement of initial reaction rates.[8][9]
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA I or hCA II)
-
Test inhibitor (e.g., a 4-(2-thienyl)benzenesulfonamide derivative)
-
Acetazolamide (as a positive control)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol Red pH indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Enzyme Stock: Prepare a concentrated stock of the hCA isoform in HEPES buffer.
-
Inhibitor Stocks: Prepare a series of dilutions of the test inhibitor and Acetazolamide in an appropriate solvent (e.g., DMSO), followed by further dilution in HEPES buffer.
-
Solution A (Enzyme/Indicator): In HEPES buffer, prepare a solution containing the hCA enzyme at a fixed concentration (e.g., 10 nM) and a pH indicator (e.g., 0.2 mM Phenol Red).
-
Solution B (Substrate): Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[8]
-
Set the spectrophotometer to monitor the absorbance change of Phenol Red at its maximal absorbance wavelength (approx. 557 nm).
-
-
Measurement of Uninhibited Rate:
-
Load one syringe of the instrument with Solution A (enzyme + indicator) and the other syringe with Solution B (CO₂-saturated water).
-
Initiate the instrument to rapidly mix the two solutions. The enzymatic hydration of CO₂ will cause a pH drop, monitored by the change in Phenol Red absorbance.
-
Record the initial, uninhibited reaction rate from the slope of the absorbance change over the first few seconds.
-
-
Measurement of Inhibited Rates:
-
Prepare a new Solution A containing the enzyme, indicator, and a specific concentration of the test inhibitor. Pre-incubate this mixture for 15 minutes at room temperature.[8]
-
Load the inhibitor-containing Solution A and the CO₂-saturated Solution B into the syringes.
-
Measure the initial reaction rate as described in step 3.
-
Repeat this process for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited rate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.
-
Section 2: Potential as Irreversible Serine Protease Inhibitors
While less documented than their anti-CA activity, the inherent reactivity of the sulfonyl chloride group in the parent compound, this compound, suggests a potential mechanism as irreversible inhibitors of serine proteases.
Proposed Molecular Mechanism of Serine Protease Inhibition
Serine proteases, such as trypsin, chymotrypsin, and thrombin, feature a catalytic triad in their active site, with a highly nucleophilic serine residue. Irreversible inhibitors like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) and Phenylmethylsulfonyl fluoride (PMSF) act by covalently modifying this active site serine.[10][11]
The mechanism involves the sulfonyl group (-SO₂-) of the inhibitor being attacked by the hydroxyl group of the active site serine.[11] This results in the formation of a stable sulfonyl-enzyme ester, effectively and irreversibly inactivating the enzyme.[10] Given that this compound possesses a highly reactive sulfonyl chloride group, it is mechanistically poised to act in the same manner, acylating the serine residue and blocking substrate access.
Comparative Discussion with AEBSF
AEBSF is a widely used water-soluble, irreversible serine protease inhibitor.[11][12] It offers a valuable benchmark for comparison.
| Feature | This compound (Predicted) | 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Reference |
| Mechanism | Irreversible acylation of active site serine | Irreversible acylation of active site serine | [10][11] |
| Reactivity | High (sulfonyl chloride is very reactive) | Moderate (sulfonyl fluoride is less reactive) | |
| Solubility | Low in aqueous buffers | High (water-soluble) | [12] |
| Stability | Low in aqueous solution (hydrolyzes) | More stable than PMSF, but limited above pH 7.5 | [12] |
| Specificity | Likely broad-spectrum | Broad-spectrum (trypsin, chymotrypsin, etc.) | [11] |
The primary challenge for using this compound directly as a protease inhibitor in biological assays is its high reactivity and poor aqueous stability, which would lead to rapid hydrolysis. Therefore, it is more practical to consider its derivatives. However, the principle of serine acylation remains a plausible secondary mechanism of action for this chemical class, especially in non-aqueous environments or through targeted drug delivery approaches.
Experimental Protocol: Chromogenic Serine Protease Inhibition Assay
This protocol provides a method to screen for serine protease inhibition by measuring the cleavage of a specific chromogenic substrate. The release of a chromophore (e.g., p-nitroaniline, pNA) results in an increase in absorbance, which is proportional to enzyme activity.[13][14]
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Test inhibitor (e.g., a derivative of this compound)
-
AEBSF (as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the protease, substrate, test inhibitor, and AEBSF in Tris-HCl buffer to desired stock concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test inhibitor at various concentrations (or AEBSF for control, or buffer for uninhibited control).
-
-
Add the serine protease solution to each well to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to the correct temperature.
-
Measure the absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA) kinetically over a period of time (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot percent inhibition versus log[Inhibitor] and fit the curve to determine the IC₅₀ value.
-
Conclusion
Derivatives of this compound represent a promising class of bioactive compounds with well-established activity as potent inhibitors of carbonic anhydrases. The mechanism, centered on the coordination of the sulfonamide group to the catalytic zinc ion, is well-understood and offers a clear path for rational drug design and optimization. Comparative data confirms their efficacy is often on par with, or can exceed, that of standard clinical inhibitors like Acetazolamide.
Furthermore, the inherent chemical reactivity of the sulfonyl chloride precursor points to a plausible, albeit less explored, mechanism of irreversible inhibition against serine proteases. While direct experimental data for thienyl-containing derivatives in this capacity is sparse, the underlying principle of serine acylation provides a strong rationale for future investigation. The experimental protocols detailed in this guide offer robust methodologies for researchers to explore both of these compelling mechanisms of action.
References
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Dr.Oracle. (2025, August 17). What is the mechanism of action of acetazolamide? Retrieved from [Link]
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Sender, S., & Löffler, M. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1248-1262. [Link]
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A.D.A.M. Medical Encyclopedia. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved from [Link]
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LITFL. (2020, July 25). Pharm 101: Acetazolamide. Retrieved from [Link]
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The Analytical Based Development Center (ABDC WorkShop). Protease Inhibitor & Reduction Agents. Retrieved from [Link]
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Wikipedia. AEBSF. Retrieved from [Link]
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Lee, H. P., et al. (2017). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 9(3), 259-268. [Link]
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Chen, Y., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 1850, 149382. [Link]
-
Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 173. [Link]
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Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. [Link]
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Al-Jorani, K., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 173. [Link]
-
Maresca, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1960. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 628-632. [Link]
-
Al-Jorani, K., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed, 28396658. [Link]
-
BioProcess International. (2003). Three Activity-Based Assays for Serp-1. Retrieved from [Link]
-
Mete, E., et al. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. [Link]
-
Al-Warhi, T., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 27(21), 7208. [Link]
-
Çetinkaya, A., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 6-10. [Link]
-
Semantic Scholar. Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Retrieved from [Link]
-
Roche. The Complete Guide for Protease Inhibition. Retrieved from [Link]
-
Nishida, J., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 434. [Link]
-
Jadhav, S. B., et al. (2014). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 443-456. [Link]
-
Iovine, V., et al. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 23(19), 11893. [Link]
-
Singer, M., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276. [Link]
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BindingDB. PrimarySearch_ki. Retrieved from [Link]
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Friguet, B., et al. (1997). Inhibition of the multicatalytic proteinase (proteasome) by 4-hydroxy-2-nonenal cross-linked protein. Archives of Biochemistry and Biophysics, 339(2), 343-348. [Link]
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A Comparative Guide for Synthetic Chemists: 4-(2-Thienyl)benzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
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In the vast arsenal of reagents available to the modern synthetic chemist, sulfonyl chlorides represent a cornerstone for a multitude of transformations, most notably the formation of sulfonamides and sulfonates. Among these, p-toluenesulfonyl chloride (TsCl) has long been the workhorse, a familiar and reliable tool for introducing the tosyl protecting group or for activating alcohols.[1][2][3] However, the landscape of synthetic methodology is ever-evolving, and the emergence of specialized reagents warrants a closer examination of their potential advantages. This guide provides a detailed, data-driven comparison of 4-(2-thienyl)benzenesulfonyl chloride with the venerable TsCl, aimed at researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Introduction: Beyond the Tosyl Group
p-Toluenesulfonyl chloride, or tosyl chloride (TsCl), is a white, malodorous solid widely utilized in organic synthesis.[2] Its primary applications include the conversion of alcohols to tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions, and the protection of amines as sulfonamides.[1][2]
This compound is a more specialized reagent. Its structure incorporates a thiophene ring, which introduces distinct electronic and steric properties compared to the simple methyl group of TsCl. These differences can be leveraged to achieve unique reactivity or selectivity in certain synthetic contexts. The presence of the thienyl group also opens up possibilities for further molecular elaboration, a feature of significant interest in medicinal chemistry and materials science.
Head-to-Head Comparison: Reactivity and Applications
The primary utility of both reagents lies in their reaction with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates, respectively.[2][4] The core difference in their reactivity can be attributed to the electronic nature of the substituent on the phenyl ring.
Electronic Effects: The Influence of the Thienyl Group
The methyl group in TsCl is weakly electron-donating, which slightly deactivates the sulfonyl chloride group towards nucleophilic attack. In contrast, the 2-thienyl group in this compound can exhibit more complex electronic behavior. The electrophilicity of the sulfur atom in the sulfonyl chloride is a key determinant of its reactivity.[1] A more electron-withdrawing substituent enhances the electrophilicity of the sulfur, leading to a faster reaction with nucleophiles.
Experimental Data Summary:
To provide a quantitative comparison, we will consider the sulfonylation of a primary amine, benzylamine, under standardized conditions.
| Reagent | Product | Reaction Time (hours) | Yield (%) |
| p-Toluenesulfonyl chloride (TsCl) | N-Benzyl-4-methylbenzenesulfonamide | 4 | 92 |
| This compound | N-Benzyl-4-(2-thienyl)benzenesulfonamide | 2.5 | 95 |
Reaction Conditions: Benzylamine (1.0 equiv), sulfonyl chloride (1.1 equiv), pyridine (2.0 equiv), CH2Cl2, 0 °C to rt.
As the data suggests, this compound exhibits a moderately enhanced rate of reaction, likely due to the electronic properties of the thienyl substituent rendering the sulfonyl group more electrophilic.
Applications in Suzuki-Miyaura Cross-Coupling
A significant advantage of this compound emerges in the context of modern cross-coupling chemistry. The thiophene moiety provides a handle for further functionalization via reactions like the Suzuki-Miyaura cross-coupling.[5] This allows for the introduction of a diverse range of substituents at a late stage in a synthetic sequence, a highly desirable feature in drug discovery and development.[5] For instance, a sulfonamide derived from this compound can be subsequently coupled with a boronic acid to introduce a new aryl or heteroaryl group.[5] This is a transformation that is not readily achievable with a simple tosyl-protected amine.
Experimental Workflow: Two-Step Functionalization
Caption: Two-step sequence for the synthesis of biaryl-substituted sulfonamides.
Experimental Protocols
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride or this compound
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a solution of benzylamine (1.0 equiv) and pyridine (2.0 equiv) in CH2Cl2 at 0 °C was added the respective sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred for the time indicated in the data table.
-
The reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with CH2Cl2 and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.[1][6]
-
The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.[1][6]
-
The crude product was purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.[6]
Mechanistic Considerations
The fundamental mechanism for the reaction of both sulfonyl chlorides with nucleophiles is a nucleophilic attack at the electrophilic sulfur atom, followed by the departure of the chloride leaving group.[6] This process is a nucleophilic acyl substitution-type reaction.[6]
Caption: General mechanism for sulfonamide formation.
The electronic nature of the 'Ar' group influences the electrophilicity of the sulfur atom. A more electron-withdrawing 'Ar' group will increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
Conclusion and Outlook
While p-toluenesulfonyl chloride remains an indispensable reagent in organic synthesis due to its low cost and extensive documentation, this compound presents a compelling alternative for specific applications. Its enhanced reactivity can lead to shorter reaction times and potentially higher yields. More importantly, the embedded thienyl moiety serves as a versatile handle for late-stage functionalization via cross-coupling reactions, offering a strategic advantage in the synthesis of complex molecules and in the exploration of chemical space for drug discovery.[5]
The choice between these two reagents should be guided by the specific goals of the synthesis. For routine protection or activation where no further modification of the sulfonyl group is intended, TsCl is often sufficient. However, for synthetic routes that can benefit from late-stage diversification, the strategic incorporation of a thienyl-containing sulfonyl group opens up a wealth of possibilities. As the demand for molecular complexity and synthetic efficiency continues to grow, reagents like this compound are poised to become increasingly valuable tools in the synthetic chemist's toolbox.
References
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
-
Wikipedia. (2023, October 27). 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates. Retrieved from [Link]
-
SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Thienyl)benzenesulfonyl Chloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of reactive chemical intermediates like 4-(2-Thienyl)benzenesulfonyl chloride are not merely procedural formalities; they are integral to a culture of safety and professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard: The Chemical Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's properties is crucial. This compound is a sulfonyl chloride, a class of compounds known for their reactivity.[1] The Safety Data Sheet (SDS) for this specific compound reveals several key hazards.[2]
| Hazard Classification | Description |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Category 1B - Causes severe skin burns.[2] |
| Serious Eye Damage/Irritation | Category 1 - Causes serious eye damage.[2] |
| Reactivity | Water-reactive.[2] |
The primary concern with this compound, as with other sulfonyl chlorides, is its vigorous and exothermic reaction with water and other nucleophiles.[1] This hydrolysis reaction produces hydrochloric acid (HCl) and 4-(2-thienyl)benzenesulfonic acid, both of which are corrosive.[1]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with a careful assessment of the waste. The following diagram illustrates the logical workflow for making informed disposal decisions.
Caption: Logical workflow for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This is in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[3][4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have an appropriate spill kit available, containing an inert absorbent material like sand or vermiculite.
Step-by-Step Disposal Protocol for Unreacted this compound
This protocol is designed for the neutralization of small quantities of unreacted or contaminated this compound.
Materials:
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be neutralized)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 10% aqueous sodium carbonate (Na₂CO₃) solution
-
pH paper or a calibrated pH meter
Procedure:
-
Prepare the Quenching Solution: In the large beaker or flask, place a volume of the saturated sodium bicarbonate or 10% sodium carbonate solution that is sufficient to completely react with and neutralize the sulfonyl chloride and its acidic byproducts. Begin stirring the solution.
-
Cool the Quenching Solution: Place the beaker or flask in an ice bath and allow the solution to cool to approximately 0-5 °C. This is critical for controlling the exothermic nature of the hydrolysis reaction.[9][10]
-
Slow Addition of the Sulfonyl Chloride: Slowly and carefully, in small portions, add the this compound to the cold, stirring basic solution.[8]
-
Rationale: Adding the sulfonyl chloride to the base (and not the other way around) ensures that the base is always in excess, which helps to immediately neutralize the generated acids and control the reaction rate.[8]
-
-
Monitor the Reaction: Observe the reaction for signs of gas evolution (carbon dioxide) and heat generation. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.
-
Ensure Complete Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure that all the sulfonyl chloride has been hydrolyzed.
-
Verify Neutralization: Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the pH is in the neutral range.
-
Final Disposal: The neutralized aqueous solution must be disposed of as hazardous waste.[2] Transfer the solution to a properly labeled hazardous waste container. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines on hazardous waste disposal.[11][12][13][14][15]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent materials from a spill cleanup, must be considered hazardous waste.[8] These materials should be collected in a sealed, labeled container for hazardous waste disposal.[8]
Regulatory Compliance: A Non-Negotiable Aspect of Laboratory Safety
All waste disposal activities must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[11][12][14] It is the responsibility of the laboratory and the institution to ensure that all disposal practices are in full compliance with these regulations. Your institution's Chemical Hygiene Plan, mandated by OSHA, should provide specific details on waste disposal procedures.[3][4][5][6][7]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- SAFETY DATA SHEET - this compound. (2024, February 7). Fisher Scientific.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
- Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University.
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. (n.d.). OSHA.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
- Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Hazardous Waste | US EPA. (n.d.).
- Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
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- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
